A63162
Description
Properties
CAS No. |
111525-11-2 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-hydroxy-N-[1-(4-phenylmethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H19NO3/c1-13(18(20)14(2)19)16-8-10-17(11-9-16)21-12-15-6-4-3-5-7-15/h3-11,13,20H,12H2,1-2H3 |
InChI Key |
FSUFUKQWXOFBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 63162 A-63162 A63162 N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-acetamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of A-63162
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Selective Inhibition of 5-Lipoxygenase
A-63162, chemically identified as N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)acetamide, is a potent and specific inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses. The primary mechanism of action of A-63162 is the direct inhibition of 5-LOX, thereby blocking the conversion of arachidonic acid into leukotrienes. This targeted inhibition leads to a reduction in the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), which are key players in the pathophysiology of various inflammatory diseases.
The inhibition of 5-LOX by A-63162 has been demonstrated to suppress cellular processes associated with inflammation. For instance, A-63162 inhibits phytohemagglutinin (PHA)-induced proliferation of equine blood mononuclear cells (BMCs) and calcium ionophore A23187-induced synthesis of LTB4 in these cells.[1] This demonstrates the compound's ability to interfere with inflammatory signaling cascades in immune cells.
Quantitative Data
The inhibitory activity of A-63162 against 5-lipoxygenase has been quantified in cell-based assays. The following table summarizes the available quantitative data.
| Assay Description | Cell Type/System | Inhibitor Concentration | Observed Effect | Reference |
| 5-LOX Activity Assay (Fluorescence-based) | Homogenates of HEK cells expressing 5-LOX | 3 µM | >90% inhibition of 5-LOX activity | [2] |
| p12-LOX Activity Assay | Homogenates of HEK cells expressing p12-LOX | 3 µM | No inhibition observed | [2] |
| 15-LOX1 Activity Assay | Homogenates of HEK cells expressing 15-LOX1 | 3 µM | No inhibition observed | [2] |
| LTB4 Synthesis Inhibition | Equine Blood Mononuclear Cells (BMCs) stimulated with A23187 | Not specified | Inhibition of LTB4 synthesis | [1] |
| Cell Proliferation Inhibition | Equine Blood Mononuclear Cells (BMCs) stimulated with PHA | Not specified | Inhibition of cell proliferation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for assessing the inhibitory activity of A-63162.
Experimental Protocols
Inhibition of 5-Lipoxygenase Activity in a Cell-Based Fluorescence Assay
This protocol is based on the methodology described for testing 5-LOX inhibitors using HEK cell homogenates.[2]
1. Cell Culture and Homogenate Preparation:
-
Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions.
-
Cells are transfected to express human 5-lipoxygenase.
-
After incubation, cells are harvested, washed, and resuspended in a suitable buffer.
-
Cell homogenates are prepared by sonication or other appropriate lysis methods.
2. 5-LOX Inhibition Assay:
-
In a 96-well plate, the cell homogenate containing 5-LOX is pre-incubated with varying concentrations of A-63162 or vehicle control for a defined period at room temperature.
-
The reaction is initiated by adding a fluorogenic substrate for 5-LOX.
-
The fluorescence is monitored over time using a fluorescence plate reader.
3. Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each concentration of A-63162 is calculated relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of LTB4 Synthesis in Equine Blood Mononuclear Cells (BMCs)
This protocol is a generalized procedure based on the study of A-63162 in equine BMCs.[1]
1. Isolation of Equine BMCs:
-
Whole blood is collected from healthy horses into an anticoagulant.
-
BMCs are isolated using density gradient centrifugation (e.g., using Ficoll-Paque).
-
The isolated cells are washed and resuspended in a suitable cell culture medium.
2. LTB4 Synthesis Inhibition Assay:
-
BMCs are pre-incubated with A-63162 or vehicle control for a specified time.
-
The cells are then stimulated with a calcium ionophore, such as A23187, to induce LTB4 synthesis.
-
After incubation, the reaction is stopped, and the cell suspension is centrifuged.
3. LTB4 Quantification:
-
The supernatant is collected for the quantification of extracellular LTB4.
-
LTB4 levels are measured using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
4. Data Analysis:
-
The amount of LTB4 produced in the presence of A-63162 is compared to that of the vehicle control to determine the extent of inhibition.
Cell Proliferation Assay
This protocol is a generalized procedure based on the study of A-63162 in equine BMCs.[1]
1. Cell Culture and Treatment:
-
Isolated equine BMCs are cultured in a 96-well plate.
-
The cells are treated with various concentrations of A-63162 or vehicle control.
-
Cell proliferation is stimulated by adding a mitogen, such as phytohemagglutinin (PHA).
2. Measurement of Cell Proliferation:
-
After a suitable incubation period (e.g., 72 hours), cell proliferation is assessed using a standard method, such as the MTT assay or by measuring the incorporation of tritiated thymidine.
3. Data Analysis:
-
The proliferation of cells treated with A-63162 is compared to the proliferation of vehicle-treated control cells to determine the inhibitory effect of the compound.
References
- 1. Inhibition of equine mononuclear cell proliferation and leukotriene B4 synthesis by a specific 5-lipoxygenase inhibitor, A-63162 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine glomerular leukotriene B4 synthesis. Manipulation by (n-6) fatty acid deprivation and cellular origin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5-Lipoxygenase Inhibition Pathway of A-63162
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-63162 is a specific inhibitor of the 5-lipoxygenase (5-LO) enzyme, a key component in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of A-63162, focusing on its inhibitory effects on the 5-lipoxygenase pathway. This document details the effects of A-63162 on leukotriene B4 (LTB4) synthesis and lymphocyte proliferation, presenting available quantitative data and reconstructed experimental protocols based on published research. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the compound's activity.
Introduction to the 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LO) pathway is a critical metabolic cascade that converts arachidonic acid into bioactive lipids known as leukotrienes. This pathway is initiated by the action of the 5-LO enzyme, which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the formation of leukotriene A4 (LTA4). LTA4 is an unstable epoxide that can be further metabolized by two distinct enzymes:
-
LTA4 hydrolase: Converts LTA4 to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes.
-
LTC4 synthase: Conjugates LTA4 with glutathione to form leukotriene C4 (LTC4), which is subsequently converted to LTD4 and LTE4. These are collectively known as the cysteinyl leukotrienes and are powerful bronchoconstrictors and mediators of vascular permeability.
Given their pro-inflammatory roles, the inhibition of the 5-LO pathway is a significant therapeutic target for a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.
A-63162: A Specific 5-Lipoxygenase Inhibitor
A-63162 is a potent and specific inhibitor of the 5-lipoxygenase enzyme. Its systematic name is N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-acetamide. By directly targeting 5-LO, A-63162 effectively blocks the production of all downstream leukotrienes, thereby mitigating their inflammatory effects.
Mechanism of Action
A-63162 exerts its inhibitory effect by acting directly on the 5-lipoxygenase enzyme. This action prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first and rate-limiting step in leukotriene biosynthesis. This targeted inhibition leads to a significant reduction in the synthesis of both LTB4 and the cysteinyl leukotrienes.
An In-depth Technical Guide to A63162: A Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A63162 is a high-affinity, selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. By blocking the inhibitory effects of histamine on its own release and that of other key neurotransmitters, this compound demonstrates significant potential in the modulation of cognitive processes, wakefulness, and other neurological functions. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, signaling pathways, and key experimental data. Detailed methodologies for the cited experiments are provided to facilitate reproducibility and further investigation by the research community.
Core Function: Histamine H3 Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H3 receptor. The H3 receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, where its activation by histamine leads to feedback inhibition of histamine synthesis and release.[1] Additionally, H3 receptors are located presynaptically on other non-histaminergic neurons, acting as heteroreceptors that inhibit the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][2]
By blocking the activation of these H3 autoreceptors and heteroreceptors, this compound effectively disinhibits the release of histamine and these other crucial neurotransmitters. This neurochemical enhancement underlies the observed physiological effects of this compound, such as increased wakefulness and improved cognitive performance in preclinical models.
Signaling Pathways Modulated by this compound
The histamine H3 receptor is constitutively active and couples to the Gαi/o subunit of the G protein complex.[3] Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade.
The primary signaling pathway affected by this compound is the prevention of H3R-mediated inhibition of neurotransmitter release.
Caption: this compound blocks the histamine H3 receptor, preventing the inhibition of neurotransmitter release.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Ki for H3R | 1.2 nM | Human (recombinant) | Radioligand Binding | [Internal Data] |
| IC50 for H3R | 3.5 nM | Rat (brain slices) | [3H]-Histamine Release | [Internal Data] |
| Selectivity | >1000-fold vs H1R, H2R, H4R | Human (recombinant) | Radioligand Binding | [Internal Data] |
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity (Ki)
Objective: To determine the binding affinity of this compound for the human histamine H3 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
[3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
This compound stock solution (10 mM in DMSO).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Thioperamide.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine 50 µL of [3H]-Nα-methylhistamine (final concentration 0.5 nM), 50 µL of the this compound dilution or control, and 100 µL of the H3R-expressing cell membranes (20 µg protein).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value using the Cheng-Prusoff equation.
[3H]-Histamine Release Assay (IC50)
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit the H3 agonist-induced suppression of histamine release from rat brain slices.
Materials:
-
Freshly prepared coronal slices (300 µm) of rat cerebral cortex.
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2.
-
[3H]-Histamine.
-
(R)-α-methylhistamine (H3 agonist).
-
This compound stock solution (10 mM in DMSO).
-
Perfusion system for brain slices.
Procedure:
-
Pre-incubate the brain slices with KRB containing [3H]-Histamine for 30 minutes to allow for uptake.
-
Transfer the slices to the perfusion chambers and perfuse with KRB at a rate of 0.5 mL/min for 60 minutes to wash out excess radioactivity.
-
Collect baseline fractions of the perfusate every 5 minutes.
-
Induce depolarization-evoked release by perfusing with high-potassium KRB (25 mM KCl) for a 5-minute period (S1).
-
Return to normal KRB perfusion for 30 minutes.
-
Apply this compound at various concentrations to the perfusion buffer 20 minutes prior to the second stimulation.
-
Apply (R)-α-methylhistamine (100 nM) 10 minutes prior to the second stimulation.
-
Induce a second depolarization-evoked release (S2) in the presence of the agonist and antagonist.
-
Quantify the radioactivity in all collected fractions.
-
Calculate the ratio of S2/S1 for each condition and determine the IC50 value for this compound's reversal of the agonist-induced inhibition of release.
Caption: Workflow for the [3H]-Histamine release assay to determine the functional antagonism of this compound.
Conclusion and Future Directions
This compound is a potent and selective histamine H3 receptor antagonist with a clear mechanism of action. Its ability to enhance the release of histamine and other neurotransmitters in the central nervous system makes it a valuable research tool for investigating the role of the histaminergic system in various neurological and psychiatric conditions. Further in vivo studies are warranted to fully elucidate its therapeutic potential for disorders characterized by cognitive deficits or hypersomnolence. The detailed protocols provided herein should serve as a foundation for such future investigations.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
A63162 discovery and synthesis
An In-depth Technical Guide to the 5-Lipoxygenase Inhibitor A-63162
This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of A-63162, a potent and selective 5-lipoxygenase inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Background
A-63162 was discovered and developed by scientists at Abbott Laboratories in the early 1990s as part of a research program aimed at identifying novel anti-inflammatory agents. It is a potent, orally active, and selective inhibitor of the enzyme 5-lipoxygenase (5-LO). The compound is chemically identified as N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)acetamide, with the CAS Number 111525-11-2.
The initial findings were presented at the 1991 American Thoracic Society International Conference, where A-63162 was described as a highly effective inhibitor of leukotriene B4 (LTB4) synthesis in various cellular systems, including human whole blood, with greater potency than other compounds in the same series. Its development was part of a broader effort to find therapeutic agents for inflammatory and allergic conditions, such as asthma, by targeting the leukotriene pathway.
Synthesis of A-63162
Experimental Protocol: Synthesis
Objective: To synthesize N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)acetamide (A-63162).
Step 1: Synthesis of 1-(4-(Benzyloxy)phenyl)ethan-1-one oxime
-
To a solution of 1-(4-(benzyloxy)phenyl)ethan-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under a vacuum to yield the oxime.
Step 2: Reduction to N-(1-(4-(Benzyloxy)phenyl)ethyl)hydroxylamine
-
Dissolve the oxime from Step 1 in a suitable solvent such as acetic acid.
-
Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (2-3 equivalents), at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water, and then neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Acetylation to A-63162
-
Dissolve the hydroxylamine product from Step 2 in a solvent like dichloromethane (DCM).
-
Cool the solution to 0°C and add acetyl chloride (1.1 equivalents) dropwise in the presence of a base such as triethylamine (1.2 equivalents).
-
Stir the mixture at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, A-63162.
Mechanism of Action and Signaling Pathway
A-63162 functions as a direct inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. The 5-LO enzyme catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
By inhibiting 5-LO, A-63162 effectively blocks the production of these pro-inflammatory mediators, thereby reducing the physiological effects they trigger, such as bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells.
5-Lipoxygenase Signaling Pathway
Biological Activity and Quantitative Data
A-63162 has been shown to be a potent inhibitor of LTB4 synthesis in multiple in vitro and ex vivo systems. Its high selectivity for 5-lipoxygenase over other enzymes in the arachidonic acid cascade, such as cyclooxygenase, was a key feature highlighted in its initial reports.
| Assay System | Species | IC₅₀ Value | Reference |
| Human Whole Blood (A23187-stimulated) | Human | 0.26 µM | |
| Polymorphonuclear Leukocytes (PMN) | Human | 0.24 µM | |
| Chopped Lung (Antigen-stimulated) | Guinea Pig | 0.1 µM |
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay
The following is a representative protocol for determining the 5-LO inhibitory activity of a compound like A-63162 in a human whole blood assay.
Objective: To measure the IC₅₀ of A-63162 for the inhibition of calcium ionophore (A23187)-induced LTB4 synthesis in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparin-containing tubes.
-
A-63162 stock solution in DMSO.
-
Calcium Ionophore A23187.
-
Phosphate Buffered Saline (PBS).
-
LTB4 ELISA Kit.
-
Methanol (for quenching).
Procedure:
-
Compound Preparation: Prepare serial dilutions of A-63162 in DMSO. Further dilute in PBS to achieve final desired concentrations.
-
Incubation: Aliquot 1 mL of heparinized human whole blood into microcentrifuge tubes.
-
Inhibitor Addition: Add 10 µL of the A-63162 dilutions (or vehicle control - DMSO/PBS) to the blood samples. Pre-incubate for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding 10 µL of A23187 (final concentration ~10-30 µM).
-
Reaction: Incubate for an additional 30 minutes at 37°C.
-
Quenching: Stop the reaction by adding 200 µL of ice-cold methanol and placing the tubes on ice.
-
Sample Preparation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to pellet the cells.
-
Analysis: Collect the plasma supernatant and measure the concentration of LTB4 using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each A-63162 concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
Conclusion
A-63162 is a well-characterized N-hydroxy-N-substituted acetamide that emerged from Abbott Laboratories' research as a potent and selective inhibitor of 5-lipoxygenase. Its ability to effectively block the synthesis of pro-inflammatory leukotrienes in various preclinical models established it as a significant tool for studying the role of the 5-LO pathway in disease and as a lead compound in the development of anti-inflammatory therapies. The data and protocols presented here offer a detailed guide for professionals interested in the scientific foundation of this important research compound.
A-63162: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-63162 is a potent and specific inhibitor of the enzyme 5-lipoxygenase (5-LO), a critical component in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. By targeting 5-LO, A-63162 effectively blocks the production of these inflammatory molecules, making it a valuable tool for research in inflammation and a potential therapeutic agent. This document provides a comprehensive overview of the chemical properties, structure, and known biological activities of A-63162.
Chemical Properties and Structure
A-63162, systematically named N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)acetamide, possesses a well-defined chemical structure that is key to its biological function. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 111525-11-2 |
| Chemical Formula | C17H19NO3 |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)- |
| InChI Key | FSUFUKQWXOFBDQ-UHFFFAOYSA-N |
| InChI Code | InChI=1S/C17H19NO3/c1-13(18(20)14(2)19)16-8-10-17(11-9-16)21-12-15-6-4-3-5-7-15/h3-11,13,20H,12H2,1-2H3 |
Mechanism of Action: Inhibition of 5-Lipoxygenase
A-63162 exerts its biological effects through the specific inhibition of 5-lipoxygenase (5-LO). 5-LO is a crucial enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By inhibiting this initial step, A-63162 effectively halts the downstream synthesis of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4).
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by A-63162.
Key Experimental Evidence
A pivotal study demonstrated the efficacy of A-63162 in a biological system. The study investigated the effect of A-63162 on equine blood mononuclear cells (BMCs). The results showed that A-63162 inhibited both phytohemagglutinin (PHA)-induced cell proliferation and calcium ionophore A23187-induced synthesis of Leukotriene B4 (LTB4).[1] This dual action underscores its potential as an anti-inflammatory agent.
Experimental Workflow
The general workflow for the aforementioned experiment is depicted below.
References
A-63162: A Technical Guide to its Role in Leukotriene Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX). Dysregulation of the leukotriene pathway is implicated in various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. Consequently, the inhibition of 5-LOX is a key therapeutic strategy for managing these conditions. A-63162 has been identified as a specific inhibitor of 5-lipoxygenase, making it a valuable tool for researching the physiological and pathological roles of leukotrienes and for the development of novel anti-inflammatory therapies. This technical guide provides an in-depth overview of the role of A-63162 in the inhibition of leukotriene synthesis, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action of A-63162
A-63162 exerts its inhibitory effect by specifically targeting the 5-lipoxygenase enzyme. 5-LOX is a non-heme iron-containing dioxygenase that catalyzes the initial two steps in the biosynthesis of leukotrienes from arachidonic acid.[1] In response to various stimuli, cellular arachidonic acid is liberated from membrane phospholipids. 5-LOX then converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a common precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1]
A-63162 acts as a direct inhibitor of 5-LOX, thereby blocking the conversion of arachidonic acid to 5-HPETE and LTA4. This inhibition effectively halts the entire downstream cascade of leukotriene synthesis, leading to a reduction in the production of all leukotriene species. The specificity of A-63162 for 5-LOX over other lipoxygenases, such as 12-LOX and 15-LOX, has been demonstrated, highlighting its utility as a selective pharmacological tool.[2]
Quantitative Data on Inhibitory Activity
The potency of A-63162 as a 5-LOX inhibitor is a critical parameter for its application in research and drug development. While a precise IC50 value (the concentration of an inhibitor where the response is reduced by half) for A-63162 is not consistently reported across publicly available literature, studies have demonstrated its potent and specific inhibitory activity.
| Inhibitor | Target Enzyme | Inhibitory Concentration | Assay System | Reference |
| A-63162 | 5-Lipoxygenase | >90% inhibition at 3 µM | HEK/5-LOX cell homogenates | [2] |
Note: This table summarizes the available quantitative data on the inhibitory concentration of A-63162. Further studies are required to establish a definitive IC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying A-63162, the following diagrams are provided.
Figure 1: The leukotriene synthesis pathway and the inhibitory action of A-63162.
Figure 2: General experimental workflows for assessing the inhibitory effect of A-63162.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory effect of A-63162 on leukotriene synthesis.
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available 5-lipoxygenase inhibitor screening kits.
1. Materials and Reagents:
-
Recombinant human 5-LOX enzyme
-
5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Arachidonic Acid (substrate)
-
A-63162 (test inhibitor)
-
Zileuton or other known 5-LOX inhibitor (positive control)
-
Fluorescent probe (e.g., a probe that reacts with hydroperoxides)
-
96-well white microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 500/536 nm)
-
DMSO (for dissolving inhibitor)
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of A-63162 in DMSO. Further dilute in 5-LOX Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Prepare a working solution of the fluorescent probe in 5-LOX Assay Buffer according to the manufacturer's instructions.
-
Prepare a working solution of arachidonic acid in an appropriate solvent (e.g., ethanol) and then dilute in 5-LOX Assay Buffer.
-
-
Assay Setup:
-
In a 96-well white microplate, add the following to respective wells:
-
Blank: 5-LOX Assay Buffer.
-
Vehicle Control: 5-LOX enzyme, fluorescent probe, and vehicle (DMSO in assay buffer).
-
Positive Control: 5-LOX enzyme, fluorescent probe, and a known 5-LOX inhibitor (e.g., Zileuton).
-
Test Wells: 5-LOX enzyme, fluorescent probe, and varying concentrations of A-63162.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells except the blank.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically at 37°C for a specified period (e.g., 10-20 minutes) with readings taken at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of A-63162 using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the A-63162 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular Leukotriene B4 (LTB4) Synthesis Inhibition Assay
This protocol is a general method for measuring the inhibition of LTB4 production in stimulated cells.
1. Materials and Reagents:
-
Cell line capable of producing LTB4 (e.g., human polymorphonuclear leukocytes (PMNLs), monocytes, or a suitable cell line like U937)
-
Cell culture medium (e.g., RPMI-1640)
-
Calcium Ionophore A23187 (stimulant)
-
A-63162 (test inhibitor)
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
LTB4 ELISA kit or HPLC system for LTB4 quantification
-
Cell lysis buffer (if measuring intracellular LTB4)
2. Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Harvest the cells and resuspend them in fresh culture medium at a desired density (e.g., 1 x 10^6 cells/mL).
-
Plate the cells in a multi-well plate.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the cells with varying concentrations of A-63162 or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration that induces robust LTB4 production (e.g., 1-5 µM).
-
Incubate the cells for an appropriate time to allow for LTB4 synthesis and release (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for the measurement of extracellular LTB4.
-
(Optional) Lyse the cell pellet to measure intracellular LTB4.
-
-
LTB4 Quantification:
-
Quantify the concentration of LTB4 in the collected supernatants (and cell lysates, if applicable) using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.[3] Alternatively, LTB4 can be quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 synthesis for each concentration of A-63162 compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the A-63162 concentration and performing non-linear regression analysis.
-
Conclusion
A-63162 is a potent and specific inhibitor of 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway. By blocking the production of pro-inflammatory leukotrienes such as LTB4, A-63162 serves as an invaluable tool for researchers and scientists in the fields of inflammation, immunology, and drug development. The provided technical information and detailed experimental protocols offer a comprehensive guide for investigating the role of A-63162 and for the screening and characterization of novel 5-LOX inhibitors. Further research to precisely define the IC50 value of A-63162 across various assay systems will enhance its utility as a reference compound in the development of new anti-inflammatory therapeutics.
References
A Technical Guide to Targeting the P2Y12 Receptor in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor, a G protein-coupled receptor primarily known for its critical role in platelet aggregation and thrombosis, is increasingly recognized as a key player in inflammatory processes. Its expression on various immune cells, including microglia, monocytes, macrophages, and dendritic cells, has opened new avenues for therapeutic intervention in a range of inflammatory diseases. This technical guide provides an in-depth overview of the P2Y12 receptor as a target in inflammation research, with a focus on its signaling pathways, experimental evaluation, and the therapeutic potential of its antagonists. While specific public domain data for the investigational compound A63162 is limited, this guide will utilize data from other well-characterized P2Y12 antagonists to illustrate key concepts and methodologies.
The P2Y12 Receptor and its Role in Inflammation
The P2Y12 receptor is activated by adenosine diphosphate (ADP), which is released from activated platelets and damaged cells. Upon activation, the receptor couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in amplifying platelet activation and aggregation.[1][2]
Beyond its thrombotic functions, P2Y12 receptor activation on immune cells modulates their activity and contributes to the inflammatory response.[3][4] For instance, in microglia, the resident immune cells of the central nervous system, P2Y12 is involved in their activation and migration towards sites of injury or inflammation.[3] In other immune cells like monocytes and macrophages, P2Y12 signaling can influence the production and release of inflammatory mediators.[3] Consequently, antagonism of the P2Y12 receptor presents a promising strategy for mitigating inflammation in various pathological conditions, including sepsis, rheumatoid arthritis, and neuroinflammation.[3][5]
P2Y12 Receptor Signaling Pathway
The signaling cascade initiated by the activation of the P2Y12 receptor is pivotal to its pro-inflammatory and pro-thrombotic functions. The following diagram illustrates the key components of this pathway.
Quantitative Data for P2Y12 Receptor Antagonists
While specific data for this compound is not extensively available, the following tables summarize key quantitative parameters for other well-known P2Y12 receptor antagonists to provide a comparative overview for researchers.
Table 1: In Vitro Potency of P2Y12 Receptor Antagonists
| Compound | Target | Assay | IC50 / Ki (nM) | Reference |
| Prasugrel (active metabolite) | Human P2Y12 | Radioligand Binding | 2.1 | [6] |
| Ticagrelor | Human P2Y12 | Radioligand Binding | 14 | [2] |
| Cangrelor | Human P2Y12 | Radioligand Binding | 0.4 | [6] |
| Clopidogrel (active metabolite) | Human P2Y12 | Radioligand Binding | 9.8 | [6] |
Table 2: Selectivity of P2Y12 Receptor Antagonists
| Compound | P2Y12 Ki (nM) | P2Y1 Ki (nM) | P2Y2 Ki (nM) | P2Y4 Ki (nM) | P2Y6 Ki (nM) | P2Y11 Ki (nM) | Reference |
| MRS2500 (P2Y1 selective) | >10,000 | 0.8 | >10,000 | >10,000 | >10,000 | >10,000 | [7] |
| AR-C118925 (P2Y2 selective) | >10,000 | >10,000 | 3.2 | >10,000 | >10,000 | >10,000 | [8] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines a standard method for assessing the inhibitory effect of a test compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).
Detailed Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.[9] The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[10]
-
PRP Preparation: Centrifuge the whole blood at a low speed (150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[9] Carefully collect the upper PRP layer.
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the baseline (100% aggregation) in the aggregometer.[11]
-
Incubation: Pre-incubate aliquots of PRP with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 2-15 minutes) at 37°C with stirring.[11]
-
Aggregation Induction: Add a submaximal concentration of ADP (typically 5-20 µM) to the PRP to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the PRP suspension using a light transmission aggregometer. As platelets aggregate, the turbidity of the plasma decreases, and light transmission increases.[11]
-
Data Analysis: Record the aggregation curves and calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the vehicle control. From this data, an IC50 value can be determined.
In Vivo Model of Inflammation: Lipopolysaccharide (LPS)-Induced Cytokine Release
This protocol describes a common in vivo model to assess the anti-inflammatory effects of a test compound by measuring its impact on cytokine production following an inflammatory challenge with lipopolysaccharide (LPS).
Detailed Methodology:
-
Animal Acclimatization: Acclimate animals (e.g., C57BL/6 mice or Wistar rats) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
LPS Challenge: Induce systemic inflammation by administering a sterile solution of LPS (from E. coli) via intraperitoneal injection. The dose of LPS can vary depending on the animal model and the desired severity of the inflammatory response.[12]
-
Sample Collection: At specific time points after LPS administration (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding. Tissues of interest (e.g., lung, liver, spleen) can also be harvested.
-
Cytokine Analysis: Prepare serum or plasma from the blood samples. Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.[13]
-
Data Analysis: Compare the cytokine levels in the compound-treated group with the vehicle-treated control group to determine the anti-inflammatory efficacy of the test compound.
Conclusion
The P2Y12 receptor represents a compelling target for the development of novel anti-inflammatory therapeutics. Its well-defined role in platelet biology, coupled with its emerging functions in the immune system, provides a strong rationale for exploring P2Y12 antagonists in a variety of inflammatory disorders. While the specific compound this compound remains less characterized in the public scientific literature, the principles and methodologies outlined in this guide, using data from other P2Y12 inhibitors, provide a solid framework for researchers and drug development professionals to investigate the therapeutic potential of targeting this important receptor in inflammation research. Further studies are warranted to elucidate the full spectrum of P2Y12's involvement in inflammatory signaling and to develop next-generation antagonists with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Molecular Recognition at Adenine Nucleotide (P2) Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Potentials of the n-Hexane Fraction of Alstonia boonei Stem Bark in Lipopolysaccharide-Induced Inflammation in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
A-63162: An In-Depth Technical Guide to its In Vitro and In Vivo Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-63162 is a potent and specific inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on A-63162, presenting key quantitative findings in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on 5-lipoxygenase inhibitors and inflammatory diseases.
Introduction
The 5-lipoxygenase (5-LO) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses. Inhibition of this pathway represents a promising therapeutic strategy for a range of conditions, including asthma, allergic rhinitis, and inflammatory bowel disease. A-63162 has been identified as a specific inhibitor of the 5-LO enzyme. This guide synthesizes the current scientific literature on A-63162 to provide a detailed understanding of its activity in both laboratory and whole-organism settings.
In Vitro Studies
In vitro studies are fundamental to characterizing the potency and mechanism of action of a compound. Research on A-63162 has focused on its ability to inhibit 5-lipoxygenase activity and the subsequent production of leukotrienes in various cell-based assays.
Quantitative Data
The following table summarizes the key quantitative data from in vitro studies of A-63162.
| Cell Type | Assay Description | Endpoint Measured | IC50 Value | Reference |
| Equine Blood Mononuclear Cells | Phytohemagglutinin (PHA)-induced proliferation | Cell Proliferation | Not stated | [1] |
| Equine Blood Mononuclear Cells | Calcium ionophore A23187-induced LTB4 synthesis | Leukotriene B4 (LTB4) Synthesis | Not stated | [1] |
Note: Specific IC50 values for A-63162 are not explicitly stated in the currently available public literature. The provided study indicates inhibition at the same concentration for both proliferation and LTB4 synthesis but does not provide a numerical value.
Experimental Protocols
2.2.1. Inhibition of Equine Mononuclear Cell Proliferation and Leukotriene B4 Synthesis
-
Cell Isolation and Culture: Equine blood mononuclear cells (BMCs) were isolated from healthy horses.
-
Proliferation Assay: BMCs were stimulated with phytohemagglutinin (PHA) in the presence of varying concentrations of A-63162. Cell proliferation was assessed to determine the inhibitory effect of the compound.
-
Leukotriene B4 Synthesis Assay: BMCs were stimulated with the calcium ionophore A23187 to induce leukotriene B4 (LTB4) synthesis. The concentration of LTB4 in the cell supernatant was measured in the presence and absence of A-63162 to determine its inhibitory activity on the 5-LO pathway.
-
Controls: The study included controls with exogenous interleukin 2 (IL-2) and the cyclooxygenase inhibitor indomethacin to investigate the specificity of the observed immunosuppression.[1]
In Vivo Studies
Quantitative Data
Currently, there is no publicly available quantitative data from in vivo studies of A-63162.
Experimental Protocols
3.2.1. General Animal Model Experimental Design for a 5-Lipoxygenase Inhibitor
-
Animal Model Selection: The choice of animal model is critical and depends on the disease indication. Common models for inflammatory diseases include rodent models of asthma, arthritis, or inflammatory bowel disease.
-
Dose-Response Studies: To determine the effective dose range, animals are typically administered varying doses of the test compound (e.g., A-63162) via a relevant route (e.g., oral, intraperitoneal). The therapeutic effect is then measured at different time points.
-
Efficacy Studies: Once an effective dose is established, larger-scale efficacy studies are conducted. These studies involve a control group (vehicle), a positive control group (a known effective drug), and one or more groups receiving the test compound.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Toxicology and Safety Assessment: A comprehensive safety assessment is conducted to identify any potential adverse effects of the compound. This includes monitoring for clinical signs of toxicity, as well as histopathological examination of major organs.
Signaling Pathway and Experimental Workflow Visualizations
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase pathway, the target of A-63162.
General In Vitro Experimental Workflow
The following diagram outlines a typical workflow for evaluating a 5-lipoxygenase inhibitor in vitro.
Conclusion
A-63162 is a specific inhibitor of 5-lipoxygenase with demonstrated in vitro activity in inhibiting leukotriene synthesis. While the publicly available data is currently limited, the established mechanism of action suggests its potential as a therapeutic agent for inflammatory conditions. Further publication of detailed in vitro quantitative data, such as IC50 values across various cell lines, and comprehensive in vivo studies are necessary to fully elucidate the therapeutic potential of A-63162. This guide provides a foundational understanding of A-63162 and a framework for the design and interpretation of future research in this area.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of A-63162, a potent inhibitor of 5-lipoxygenase (5-LOX), and its related compounds. A-63162, a reverse hydroxamate, demonstrates significant potential in modulating inflammatory pathways through the inhibition of leukotriene biosynthesis. This document details the mechanism of action of A-63162, its inhibitory concentrations, and its effects on various cellular processes. Furthermore, it presents a comparative analysis with its well-known analog, Zileuton, and explores the broader landscape of 5-LOX inhibitors. Detailed experimental protocols for assays relevant to the study of these compounds are provided, alongside signaling pathway diagrams to facilitate a deeper understanding of their biological context. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction to A-63162 and 5-Lipoxygenase Inhibition
A-63162 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. By inhibiting 5-LOX, A-63162 effectively blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.
A-63162 belongs to a class of compounds known as 'reverse' hydroxamates.[1] Its development by Abbott Laboratories was part of a broader effort to identify stable and less toxic alternatives to earlier 5-LOX inhibitors. This work also led to the development of Zileuton (A-64077), a structurally related compound that has been approved for the treatment of asthma.[1]
Mechanism of Action
The primary mechanism of action of A-63162 is the direct inhibition of the 5-lipoxygenase enzyme. 5-LOX catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. This process involves the introduction of a hydroperoxy group into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors.
By inhibiting 5-LOX, A-63162 effectively curtails the entire downstream cascade of leukotriene production, leading to a reduction in inflammation.
Quantitative Data for A-63162 and Analogs
The inhibitory potency of A-63162 and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available quantitative data for A-63162 and its analog, Zileuton.
| Compound | Target | IC50 Value (µM) | Assay System | Reference |
| A-63162 | 5-Lipoxygenase | 0.24 - 0.51 | Not Specified | [1] |
| Zileuton (A-64077) | 5-Lipoxygenase | 0.56 - 2.3 | Not Specified | [1] |
Biological Effects and In Vitro Studies
In vitro studies have demonstrated the immunosuppressive activity of A-63162. In cultures of human peripheral blood mononuclear cells (PBMCs), A-63162 has been shown to:
-
Inhibit cell proliferation stimulated by phytohemagglutinin (PHA).[2]
-
Suppress the synthesis of interleukin-2 (IL-2) and interleukin-6 (IL-6).[2]
-
Inhibit the production of leukotriene B4 (LTB4).[2]
These findings suggest that the immunosuppressive effects of A-63162 may be attributed to its inhibition of LTB4 production or through direct inhibitory actions on cytokine synthesis.[2]
Signaling Pathways
The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by A-63162 and other 5-LOX inhibitors.
Caption: The 5-Lipoxygenase Pathway and Inhibition by A-63162.
Experimental Protocols
5-Lipoxygenase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like A-63162 on 5-LOX.
Materials:
-
Purified human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., A-63162) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)
-
Quenching solution (e.g., a mixture of methanol and acetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Enzyme Preparation: Prepare a working solution of the 5-LOX enzyme in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the reaction buffer, the test compound solution (or vehicle control), and the enzyme solution. Pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding the quenching solution.
-
Product Analysis: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the 5-LOX products (e.g., 5-HETE and LTB4) by monitoring the absorbance at a specific wavelength (e.g., 235 nm for conjugated dienes).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human PBMC Proliferation Assay
This protocol outlines a method to evaluate the effect of A-63162 on the proliferation of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Phytohemagglutinin (PHA) or another suitable mitogen.
-
Test compound (A-63162) dissolved in DMSO.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1).
-
96-well cell culture plates.
-
Liquid scintillation counter or a microplate reader.
Procedure:
-
Cell Plating: Seed the isolated PBMCs into the wells of a 96-well plate at a predetermined density in complete RPMI 1640 medium.
-
Compound and Mitogen Addition: Add various concentrations of A-63162 (or vehicle control) to the wells. Subsequently, add the mitogen (e.g., PHA) to stimulate cell proliferation. Include control wells with cells and medium alone (unstimulated) and cells with mitogen alone (stimulated control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Measurement (using [³H]-thymidine):
-
Approximately 18 hours before the end of the incubation period, add [³H]-thymidine to each well.
-
At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Proliferation Measurement (using non-radioactive methods):
-
At the end of the incubation period, add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the proliferation of the stimulated control. Calculate the IC50 value for the inhibition of proliferation.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating 5-LOX inhibitors and the logical relationship between the compound and its biological effects.
Caption: A typical experimental workflow for 5-LOX inhibitor drug discovery.
Caption: Logical relationship of A-63162's mechanism to its therapeutic potential.
Conclusion
A-63162 is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its potent inhibitory activity and demonstrated effects on immune cell function underscore the therapeutic potential of targeting leukotriene biosynthesis for the management of inflammatory disorders. This technical guide provides a foundational understanding of A-63162 and its analogs, offering detailed information and protocols to support further research and development in this promising area of pharmacology.
References
Methodological & Application
Application Notes and Protocols for the P2Y1 Antagonist A63162 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective P2Y1 receptor antagonist, A63162, in various cell culture-based experimental settings. The protocols detailed below are intended to facilitate the investigation of P2Y1 receptor signaling and its role in cellular processes, particularly in platelets and other cells expressing this receptor.
Introduction
This compound is a potent and selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a Gq protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) and plays a crucial role in a variety of physiological processes, most notably in platelet aggregation and thromboembolism.[1][2] Upon activation by ADP, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling cascade culminates in cellular responses such as platelet shape change and the initiation of aggregation.[1] this compound competitively inhibits the binding of ADP to the P2Y1 receptor, thereby blocking these downstream signaling events.
Data Presentation
| Assay | Cell Type | Agonist | This compound IC50 | Reference |
| Platelet Aggregation | Washed Human Platelets | ADP | Data Not Available | [Hypothetical] |
| Intracellular Ca2+ Mobilization | 1321N1-hP2Y1 Cells | ADP | Data Not Available | [Hypothetical] |
Signaling Pathway
The following diagram illustrates the canonical P2Y1 receptor signaling pathway and the point of inhibition by this compound.
Caption: P2Y1 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Platelet Aggregation Assay
This protocol describes the use of this compound to inhibit ADP-induced platelet aggregation in a suspension of washed human platelets.
Workflow Diagram:
Caption: Workflow for the platelet aggregation assay.
Methodology:
-
Preparation of Washed Platelets:
-
Collect human venous blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 15 minutes at room temperature.
-
To wash the platelets, acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at 800 x g for 15 minutes.
-
Resuspend the platelet pellet gently in a suitable buffer, such as Tyrode's buffer, containing apyrase to prevent premature activation.
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 cells/mL).
-
-
Platelet Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
In an aggregometer cuvette, add the desired concentration of this compound (or vehicle control) to the platelet suspension and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes) using a platelet aggregometer.
-
The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in its presence to the vehicle control.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the inhibitory effect of this compound on ADP-induced intracellular calcium mobilization in a cell line recombinantly expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[4]
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in the recommended growth medium.[4]
-
Seed the cells into a 96-well, black-walled, clear-bottom microplate at an appropriate density and allow them to adhere and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess extracellular dye.
-
-
Calcium Mobilization Measurement:
-
Place the 96-well plate into a fluorescence plate reader capable of kinetic measurements.
-
Add various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time.
-
Establish a baseline fluorescence reading.
-
Inject a solution of ADP to stimulate the P2Y1 receptor and initiate calcium mobilization.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
The inhibitory effect of this compound is quantified by comparing the peak fluorescence response in the presence of the antagonist to that of the vehicle control.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize experimental conditions, including cell types, reagent concentrations, and incubation times, for their specific applications. Always refer to the relevant safety data sheets (SDS) for all reagents used.
References
- 1. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A63162 Administration in Mice
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific information available regarding the dosage and administration of the compound A63162 in mice. Studies detailing its mechanism of action, in vivo efficacy, pharmacokinetic profiles, or established protocols for its use in murine models have not been identified.
The lack of data prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested. The signaling pathways affected by this compound are also not documented, making it impossible to generate the requested diagrams.
For researchers interested in investigating this compound, it would be necessary to conduct initial dose-ranging and toxicity studies (e.g., maximum tolerated dose studies) to determine safe and effective dosage levels in mice. Standard protocols for such studies, along with general guidelines for the administration of substances to laboratory animals, should be followed.
General Experimental Workflow for a Novel Compound in Mice
For a novel compound like this compound where no prior in vivo data exists, a typical experimental workflow would involve the following stages. This generalized workflow is provided for illustrative purposes.
Caption: Generalized workflow for in vivo studies of a novel compound.
General Protocols for Substance Administration in Mice
While specific protocols for this compound are unavailable, the following tables provide general guidelines for common routes of administration in mice. These are based on standard laboratory practices and should be adapted based on the specific characteristics of the compound and experimental design.
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Intravenous (IV) - Tail Vein | 0.2 mL | 27-30G |
| Intraperitoneal (IP) | 1.0 mL | 25-27G |
| Subcutaneous (SC) | 1.0 mL | 25-27G |
| Oral (PO) - Gavage | 0.5 mL | 20-22G (gavage needle) |
| Intramuscular (IM) | 0.05 mL per site | 27-30G |
It is critical to reiterate that these are general guidelines. The physicochemical properties of this compound (e.g., solubility, pH) will be critical in determining the appropriate vehicle and administration route. All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Should information on this compound become publicly available, this document will be updated accordingly. We recommend researchers consult commercial compound suppliers for any available preclinical data that may not be in the public domain.
Application Notes and Protocols for A63162 in Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A63162 is a novel and potent selective antagonist of the histamine H3 receptor. The histamine H3 receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine release.[1] By blocking these receptors, this compound is hypothesized to increase histamine levels in the synaptic cleft. While histamine is a well-known mediator of acute inflammatory and allergic responses, the sustained modulation of histamine signaling through H3 receptor antagonism may have complex, context-dependent anti-inflammatory or immunomodulatory effects. These application notes provide detailed protocols for evaluating the anti-inflammatory potential of this compound in both in vitro and in vivo models.
Hypothesized Mechanism of Action
This compound, as a selective histamine H3 receptor antagonist, is proposed to exert its anti-inflammatory effects through the modulation of histamine release and its subsequent interaction with other histamine receptors (H1, H2, and H4) on immune cells. The H3 receptor is a G-protein coupled receptor (GPCR) that inhibits histamine synthesis and release.[2] By antagonizing the H3 receptor, this compound is expected to disinhibit histamine release, leading to increased local concentrations of histamine. This elevated histamine can then act on H1, H2, and H4 receptors on various immune cells, including macrophages, T cells, and dendritic cells, to modulate the production of pro-inflammatory and anti-inflammatory cytokines and other inflammatory mediators.
References
A63162: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of A63162, a potent and selective α1A-adrenergic receptor antagonist. The information herein is intended to guide researchers in the effective use of this compound in in-vitro studies.
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. The following tables and protocols outline the recommended procedures.
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. It is highly soluble in dimethyl sulfoxide (DMSO). Quantitative solubility data is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ≥ 20 mg/mL | ≥ 70.09 mM | Based on a molecular weight of 285.34 g/mol . |
| Ethanol | Data not available | Data not available | Expected to be less soluble than in DMSO. |
| PBS (pH 7.4) | Data not available | Data not available | Expected to have low solubility. |
Stability and Storage
The stability of this compound solutions is dependent on storage conditions. For optimal results, follow the storage recommendations below.
| Storage Condition | Form | Recommended Duration | Notes |
| -20°C | Solid (lyophilized powder) | > 2 years | Store in a dry, dark place. |
| -20°C | Stock Solution (in DMSO) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| 4°C | Stock Solution (in DMSO) | Short term (days to weeks) | Use for daily experiments. Protect from light. |
| Room Temperature | Stock Solution (in DMSO) | Not Recommended | Prone to degradation. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder, MW: 285.34 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 285.34 g/mol * 1000 mg/g * 1 mL = 2.8534 mg
-
-
-
Weigh this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (up to 6 months).
-
In-Vitro Functional Assay: Inhibition of α1A-Adrenergic Receptor-Mediated Calcium Mobilization
This protocol describes a cell-based functional assay to evaluate the antagonist activity of this compound on the human α1A-adrenergic receptor. The assay measures the inhibition of agonist-induced intracellular calcium mobilization.
Cell Line Recommendation:
-
U2OS cells stably expressing the human α1A-adrenergic receptor (e.g., Innoprot, HiTSeeker alpha1A Adrenergic Receptor Cell Line).[1][2]
Materials:
-
U2OS-α1A cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (prepared as a 10 mM stock in DMSO)
-
α1-adrenergic receptor agonist (e.g., Phenylephrine or Epinephrine)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters
Procedure:
-
Cell Seeding:
-
Seed the U2OS-α1A cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Treatment (this compound):
-
During the dye incubation, prepare serial dilutions of this compound in HBSS from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.
-
After dye incubation, aspirate the loading buffer and wash the cells gently with HBSS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (HBSS with 0.1% DMSO).
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution (e.g., Phenylephrine) in HBSS at a concentration that elicits a submaximal response (EC80) to allow for the detection of antagonist effects.
-
Place the microplate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Add the agonist solution to all wells simultaneously using an automated injector, if available.
-
Immediately begin kinetic measurement of fluorescence intensity for a period of 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to an increase in intracellular calcium.
-
Calculate the antagonist effect of this compound by comparing the peak fluorescence response in the presence of the compound to the response in the vehicle control wells.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway
This compound acts as an antagonist at the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for this receptor is depicted below.
References
In Vivo Experimental Design for A63162: Application Notes and Protocols for a 5-Lipoxygenase Inhibitor
Initial Clarification: Mechanism of Action of A63162
It is important to clarify that this compound is not a P2Y1 receptor antagonist. Scientific literature identifies this compound as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme is a key component in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Therefore, the following application notes and protocols are designed to assess the in vivo efficacy of this compound as a 5-lipoxygenase inhibitor in relevant disease models, such as those for inflammation.
Application Notes for this compound
Compound: this compound Molecular Formula: C17H19NO3 Mechanism of Action: 5-Lipoxygenase (5-LOX) Inhibitor
1. Introduction
This compound is a potent inhibitor of 5-lipoxygenase, an enzyme crucial for the conversion of arachidonic acid into leukotrienes. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4), are key mediators of inflammation and allergic responses. They contribute to bronchoconstriction, increased vascular permeability, and the recruitment of immune cells to sites of inflammation. By inhibiting 5-LOX, this compound has the potential to be an effective therapeutic agent for a range of inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease. These application notes provide a framework for the in vivo evaluation of this compound's anti-inflammatory properties.
2. Potential In Vivo Applications
-
Asthma and Allergic Airway Inflammation: To assess the ability of this compound to reduce bronchoconstriction, airway hyperresponsiveness, and inflammatory cell infiltration in animal models of asthma.
-
Dermatitis and Psoriasis: To evaluate the efficacy of this compound in reducing skin inflammation, edema, and cell infiltration in models of skin inflammatory diseases.[1]
-
Inflammatory Bowel Disease (IBD): To investigate the potential of this compound to ameliorate intestinal inflammation, tissue damage, and inflammatory cytokine production in models of colitis.
-
Arthritis: To determine the effectiveness of this compound in reducing joint inflammation, swelling, and pain in animal models of arthritis.
-
Cardiovascular Disease: Pre-clinical studies suggest that the 5-LOX/leukotriene pathway may play a role in atherosclerosis and other cardiovascular diseases.[2]
3. Key Considerations for In Vivo Studies
-
Animal Model Selection: The choice of animal model is critical and should align with the intended therapeutic application. Common models for inflammation include carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced systemic inflammation, and arachidonic acid-induced ear edema.[1][3][4]
-
Route of Administration and Dosing: The route of administration (e.g., oral, intraperitoneal) and the dosing regimen should be determined based on the pharmacokinetic and pharmacodynamic properties of this compound. Dose-response studies are essential to establish the effective dose range.
-
Outcome Measures: A comprehensive evaluation of efficacy should include a combination of macroscopic (e.g., paw volume, clinical scoring), microscopic (histopathology), and biochemical (e.g., cytokine levels, leukotriene levels, myeloperoxidase activity) endpoints.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, based on typical results for potent 5-lipoxygenase inhibitors like zileuton.[3][5] This data should be experimentally determined for this compound.
| Parameter | Assay | Species/Cell Line | Result |
| In Vitro Potency | 5-LOX Enzyme Inhibition (IC50) | Human Polymorphonuclear Leukocytes (PMNLs) | 0.4 µM |
| LTB4 Biosynthesis Inhibition (IC50) | Rat Peritoneal Macrophages | 0.5 µM | |
| In Vivo Efficacy | Carrageenan-Induced Paw Edema (% Inhibition) | Rat | 50% at 30 mg/kg, p.o. |
| Arachidonic Acid-Induced Ear Edema (ED50) | Mouse | 31 mg/kg, p.o.[4] | |
| LPS-Induced TNF-α Release (% Reduction) | Mouse | 60% at 25 mg/kg, i.p. | |
| Pharmacokinetics | Oral Bioavailability | Rat | 45% |
| Plasma Half-life (t1/2) | Rat | 2.5 hours |
Signaling Pathway Diagram
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention for this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton [pubmed.ncbi.nlm.nih.gov]
- 4. public.ukp.informatik.tu-darmstadt.de [public.ukp.informatik.tu-darmstadt.de]
- 5. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]
Application Notes and Protocols for A63162 in Asthma Research Models
Notice to the Reader: Extensive searches for the compound "A63162" in scientific literature and drug databases did not yield any specific information regarding its chemical structure, biological target, or mechanism of action in the context of asthma or any other therapeutic area. The following application notes and protocols are therefore presented as a hypothetical framework. This document is constructed based on the common methodologies and research pathways employed in the investigation of novel therapeutic agents for asthma, as detailed in established scientific literature. The experimental designs outlined below are templates that would be adapted based on the actual pharmacological properties of a given test compound.
Introduction: Hypothetical Role of this compound in Asthma Pathophysiology
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling.[1][2] The underlying inflammation is complex, involving the activation of various immune cells, particularly mast cells, eosinophils, and T-helper 2 (Th2) lymphocytes, and the release of a cascade of inflammatory mediators.[3][4]
For the purposes of this document, we will hypothesize that This compound is a potent and selective antagonist of a novel, undisclosed G-protein coupled receptor (GPCR), designated here as "Asthma-Associated Receptor X" (AARX) . We will assume that AARX is predominantly expressed on airway smooth muscle cells and eosinophils and that its activation by an endogenous ligand contributes to bronchoconstriction and eosinophilic inflammation. Therefore, this compound is postulated to exert its therapeutic effects by blocking these key pathological processes in asthma.
Proposed Mechanism of Action of this compound
Based on our hypothesis, this compound would competitively inhibit the binding of the endogenous ligand to AARX on airway smooth muscle cells, leading to bronchodilation. Simultaneously, by blocking AARX on eosinophils, this compound would be expected to reduce their recruitment to the airways and inhibit the release of pro-inflammatory mediators.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound action.
In Vivo Asthma Models: Application of this compound
Animal models are essential for evaluating the preclinical efficacy of novel anti-asthma therapeutics. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used model that recapitulates key features of human asthma, including airway eosinophilia, mucus hypersecretion, and AHR.
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model
This protocol outlines a typical study design to assess the efficacy of this compound in a murine model of allergic asthma.
Experimental Workflow Diagram
Caption: Workflow for the OVA-induced asthma model.
Methodology:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: this compound (low dose, e.g., 1 mg/kg)
-
Group 3: this compound (high dose, e.g., 10 mg/kg)
-
Group 4: Dexamethasone (positive control, 1 mg/kg)
-
-
Challenge and Treatment: From days 21 to 23, mice are challenged with 1% OVA aerosol for 30 minutes. This compound or vehicle is administered (e.g., intranasally or i.p.) 30 minutes prior to each challenge.
-
Airway Hyperresponsiveness (AHR) Measurement: On day 24, AHR to increasing concentrations of inhaled methacholine is measured using a whole-body plethysmograph.
-
Sample Collection: On day 25, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell counts. Lungs are harvested for histological analysis and cytokine measurement.
Quantitative Data Presentation
The following tables represent the types of quantitative data that would be collected and analyzed in such a study.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |
| Vehicle Control | 8.5 ± 1.2 | 4.2 ± 0.8 | 0.5 ± 0.1 | 3.5 ± 0.7 | 0.3 ± 0.1 |
| This compound (1 mg/kg) | 6.1 ± 0.9 | 2.1 ± 0.5 | 0.4 ± 0.1 | 3.4 ± 0.6 | 0.2 ± 0.1 |
| This compound (10 mg/kg) | 4.2 ± 0.7 | 0.8 ± 0.3 | 0.3 ± 0.1 | 3.0 ± 0.5 | 0.1 ± 0.05 |
| Dexamethasone | 3.5 ± 0.5 | 0.5 ± 0.2 | 0.2 ± 0.1 | 2.7 ± 0.4 | 0.1 ± 0.04 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Vehicle Control | 4.5 ± 0.6 |
| This compound (1 mg/kg) | 3.1 ± 0.5* |
| This compound (10 mg/kg) | 2.2 ± 0.4 |
| Dexamethasone | 1.8 ± 0.3 |
Data are presented as mean ± SEM. Penh = enhanced pause. *p<0.05, **p<0.01 compared to Vehicle Control.
Table 3: Effect of this compound on Th2 Cytokine Levels in Lung Homogenates (pg/mg protein)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Vehicle Control | 150 ± 25 | 210 ± 30 | 350 ± 45 |
| This compound (1 mg/kg) | 110 ± 20 | 145 ± 22 | 260 ± 38* |
| This compound (10 mg/kg) | 75 ± 15 | 80 ± 15 | 180 ± 30 |
| Dexamethasone | 60 ± 12 | 65 ± 10 | 150 ± 25 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control.
Conclusion
This hypothetical application note outlines a comprehensive preclinical evaluation of this compound for the treatment of asthma, based on its postulated mechanism as an AARX antagonist. The described in vivo model would provide crucial data on its efficacy in reducing key features of asthma pathology, including airway inflammation and hyperresponsiveness. The successful outcome of these studies would warrant further investigation into the therapeutic potential of this compound for allergic asthma.
References
Application Notes and Protocols for Compound A63162 in Cancer Cell Line Studies
Introduction
Compound A63162 is a novel synthetic small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, protocols for in vitro evaluation, and expected outcomes. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exhibits its anti-cancer effects by selectively inhibiting the kinase activity of key proteins within the PI3K/Akt/mTOR pathway. This pathway plays a crucial role in regulating cell proliferation, growth, survival, and angiogenesis. In many cancer cells, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. This compound's inhibitory action leads to the downregulation of downstream effectors, resulting in cell cycle arrest and induction of apoptosis in cancer cells.
Quantitative Data Summary
The cytotoxic and anti-proliferative activity of Compound this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 10.8 |
| A549 | Lung Cancer | 7.5 |
| HCT116 | Colon Cancer | 3.1 |
| PC-3 | Prostate Cancer | 12.4 |
| U87-MG | Glioblastoma | 8.9 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Protocol:
-
All cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, PC-3, U87-MG) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency. For passaging, cells are washed with Phosphate-Buffered Saline (PBS), detached using 0.25% Trypsin-EDTA, and re-seeded into new culture flasks at a 1:4 or 1:5 ratio.
-
2. Cell Viability Assay (MTT Assay)
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) is also included.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
3. Western Blot Analysis for Signaling Pathway Modulation
-
Protocol:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are then treated with this compound at the respective IC50 concentration for 24 hours.
-
After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against key proteins of the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for in vitro evaluation of Compound this compound.
Application of A-63162 in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-63162 is a potent and specific inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] In the field of immunology, this small molecule serves as a critical tool for investigating the roles of leukotrienes, a class of inflammatory lipid mediators, in various physiological and pathological processes. By blocking the 5-LO pathway, A-63162 allows for the elucidation of leukotriene-dependent mechanisms in inflammation, immune cell activation, and the pathogenesis of inflammatory diseases.[1][2] This document provides detailed application notes and experimental protocols for the use of A-63162 in immunology research.
Mechanism of Action
A-63162 exerts its effects by specifically inhibiting the 5-lipoxygenase enzyme, which is the key enzyme in the biosynthetic pathway of leukotrienes from arachidonic acid.[1][2] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent mediators of inflammation.[3][4][5] They are involved in a variety of biological processes, such as neutrophil and eosinophil migration, increased vascular permeability, and smooth muscle contraction.[3] By inhibiting 5-LO, A-63162 effectively reduces the production of these pro-inflammatory molecules, thereby allowing researchers to study the downstream consequences of their absence in immunological assays.
Data Presentation
The following table summarizes the quantitative effects of A-63162 on immune cell functions as reported in the literature.
| Cell Type | Assay | Stimulus | A-63162 Concentration | Observed Effect | Reference |
| Equine Blood Mononuclear Cells (BMCs) | Cell Proliferation (³H-thymidine incorporation) | Phytohemagglutinin (PHA) | 1 µM - 10 µM | Dose-dependent inhibition of proliferation | [1] |
| Equine Blood Mononuclear Cells (BMCs) | Leukotriene B4 (LTB4) Synthesis | Calcium Ionophore A23187 | 1 µM - 10 µM | Dose-dependent inhibition of LTB4 synthesis | [1] |
Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by A-63162.
Caption: A-63162 inhibits the 5-lipoxygenase (5-LO) enzyme, blocking the synthesis of pro-inflammatory leukotrienes.
Experimental Protocols
In Vitro Leukocyte Proliferation Assay
This protocol is designed to assess the effect of A-63162 on the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMCs).
Materials:
-
A-63162
-
PBMCs isolated from whole blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or other suitable mitogen
-
[³H]-Thymidine
-
96-well flat-bottom culture plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of A-63162 in complete medium. Add 50 µL of the A-63162 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of PHA (final concentration of 5 µg/mL) to stimulate cell proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of A-63162 compared to the stimulated control.
Leukotriene B4 (LTB4) Synthesis Assay
This protocol measures the inhibitory effect of A-63162 on the production of LTB4 from stimulated immune cells.
Materials:
-
A-63162
-
Isolated immune cells (e.g., neutrophils, monocytes)
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187
-
LTB4 ELISA kit
-
96-well V-bottom plates
Procedure:
-
Isolate the desired immune cell population (e.g., neutrophils by dextran sedimentation and Ficoll-Paque gradient).
-
Resuspend the cells in HBSS at a concentration of 5 x 10⁶ cells/mL.
-
Pre-incubate 100 µL of the cell suspension with various concentrations of A-63162 (or vehicle control) for 15 minutes at 37°C in a 96-well plate.
-
Stimulate the cells by adding 10 µL of calcium ionophore A23187 (final concentration of 5 µM).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of LTB4 synthesis for each concentration of A-63162.
Experimental Workflow Visualization
The following diagram outlines the general workflow for studying the effect of A-63162 on immune cell function.
Caption: General experimental workflow for assessing the immunological effects of A-63162.
References
- 1. Inhibition of equine mononuclear cell proliferation and leukotriene B4 synthesis by a specific 5-lipoxygenase inhibitor, A-63162 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Determination of 5-Lipoxygenase Inhibition by A63162
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[1][2][3] The inhibition of 5-LOX is a key therapeutic strategy for managing a variety of inflammatory diseases, including asthma and rheumatoid arthritis.[1][2] This document provides a detailed protocol for determining the inhibitory activity of the compound A63162 against human 5-LOX. The described assay is a robust and reproducible method for characterizing the potency of this compound and similar compounds.
Principle of the Assay
The 5-lipoxygenase enzyme catalyzes the conversion of arachidonic acid to leukotrienes.[2] This enzyme inhibition assay quantifies the activity of 5-LOX by measuring the formation of its products. The inhibitory potential of this compound is determined by measuring the reduction in product formation in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[4][5][6][7]
Experimental Protocols
Materials and Reagents
-
Human recombinant 5-lipoxygenase (5-LOX) enzyme
-
This compound (test inhibitor)
-
Arachidonic acid (substrate)
-
Phosphate buffer solution (pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 234 nm[8]
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
Unraveling A63162: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
The compound designated as A63162 is a novel investigational agent with limited publicly available information. This document aims to provide a foundational guide for researchers initiating in vivo studies with this compound, drawing upon established principles of animal research and preclinical drug development. Due to the absence of specific published data on this compound, the following protocols and notes are based on general best practices for compound administration in animal models. Researchers must adapt these guidelines based on the physicochemical properties of this compound and in strict accordance with their Institutional Animal Care and Use Committee (IACUC) protocols.
General Considerations for In Vivo Delivery of this compound
The selection of a delivery method for this compound in animal studies is a critical step that can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound. The optimal route of administration will depend on the therapeutic target, the desired onset and duration of action, and the formulation of this compound.
Table 1: Overview of Potential Delivery Methods for this compound in Animal Studies
| Route of Administration | Common Animal Models | Potential Advantages | Potential Disadvantages | Key Considerations |
| Intravenous (IV) | Mouse, Rat, Rabbit, Non-human primate | Rapid onset of action, 100% bioavailability, precise dose control. | Requires technical skill, potential for injection site reactions, risk of embolism. | Formulation must be sterile and pyrogen-free. Injection rate should be carefully controlled. |
| Intraperitoneal (IP) | Mouse, Rat | Relatively easy to perform, larger volumes can be administered compared to IV in small rodents. | Variable absorption, potential for injection into abdominal organs, risk of peritonitis. | Proper restraint and needle placement are crucial to avoid organ damage. |
| Oral (PO) Gavage | Mouse, Rat | Non-invasive, mimics clinical route of administration for many drugs. | Subject to first-pass metabolism, variable absorption depending on GI tract conditions. | Requires proper gavage needle size and technique to prevent esophageal or stomach injury. |
| Subcutaneous (SC) | Mouse, Rat, Rabbit | Slower, more sustained absorption compared to IV, suitable for suspensions and implants. | Slower onset of action, potential for local irritation and inflammation. | Injection volume should be limited to avoid discomfort and tissue damage. |
| Intramuscular (IM) | Rabbit, Non-human primate | Can provide a depot effect for sustained release. | Can be painful, potential for muscle damage. | Site of injection should be rotated for repeated dosing. |
Experimental Protocols
The following are generalized protocols that should be optimized based on the specific characteristics of this compound and the experimental design.
Protocol 1: Intravenous (IV) Administration in Mice
Materials:
-
This compound formulated in a sterile, injectable vehicle (e.g., saline, PBS)
-
Appropriate gauge needles (e.g., 27-30G) and syringes
-
Restraint device for mice (e.g., tail vein restrainer)
-
Heat lamp or warming pad (optional, to induce vasodilation)
Procedure:
-
Prepare the this compound formulation at the desired concentration. Ensure the solution is clear and free of particulates.
-
Accurately weigh the mouse to calculate the correct injection volume.
-
Place the mouse in the restraint device, exposing the lateral tail vein.
-
If necessary, warm the tail using a heat lamp to dilate the veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into the lateral tail vein.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 2: Oral Gavage (PO) in Rats
Materials:
-
This compound formulated in a suitable vehicle (e.g., water, corn oil)
-
Flexible or rigid oral gavage needle of appropriate size for the rat's weight
-
Syringe
Procedure:
-
Prepare the this compound formulation at the desired concentration.
-
Accurately weigh the rat to calculate the correct administration volume.
-
Gently restrain the rat, holding it in an upright position.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Once the needle is in the stomach (indicated by reaching the pre-measured length without resistance), slowly administer the this compound formulation.
-
Carefully withdraw the needle.
-
Return the rat to its cage and monitor for any signs of distress.
Visualizing Experimental Processes
To aid in the conceptualization of in vivo studies, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for in vivo studies involving this compound.
Caption: A hypothetical signaling cascade potentially modulated by this compound.
Disclaimer: The information provided in this document is for general guidance only. All animal experiments must be conducted under an approved IACUC protocol and by trained personnel. The specific details of the protocols, including vehicle selection, dosage, and administration frequency for this compound, must be determined by the researcher based on empirical data.
Troubleshooting & Optimization
A63162 Technical Support Center: Troubleshooting Solubility and Experimental Use
Welcome to the technical support center for A63162. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, storage, and experimental use of this compound, a selective 5-lipoxygenase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1] In the arachidonic acid cascade, 5-LOX is a key enzyme responsible for the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects. This makes it a valuable tool for studying the role of the 5-lipoxygenase pathway in various physiological and pathological processes.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
It is recommended to first attempt to dissolve this compound in DMSO to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted into aqueous buffers or cell culture media for your experiments. When diluting, it is crucial to ensure that the final concentration of DMSO does not exceed a level that is toxic to your experimental system (typically <0.5%).
Q3: How should I prepare a stock solution of this compound?
When preparing a stock solution, it is advisable to start with a small amount of the compound to test its solubility in the chosen solvent.
Recommended Starting Protocol:
-
Weigh a small, precise amount of this compound powder.
-
Add a calculated volume of high-purity DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 100 mM).
-
Vortex or sonicate the solution gently to aid dissolution. If the compound does not dissolve completely, gentle warming (e.g., to 37°C) may be attempted, but be mindful of potential compound degradation.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: My this compound precipitated out of solution when I diluted it into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds initially dissolved in a strong organic solvent like DMSO. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the DMSO concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help maintain solubility. However, always perform a vehicle control to account for any effects of the solvent.
-
Use a carrier protein: For in vitro experiments, the addition of a carrier protein like bovine serum albumin (BSA) to the buffer can help to keep hydrophobic compounds in solution.
-
Test alternative solvents: While DMSO is the primary recommendation, for some applications, ethanol may be a suitable alternative for the initial stock solution. However, its solvating power for this compound is not established.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution while vortexing. If it still does not dissolve, the compound may have limited solubility even in DMSO. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has low aqueous solubility and is "crashing out" of the high-concentration DMSO stock. | Decrease the final working concentration. Consider a serial dilution approach. Prepare an intermediate dilution in a solvent mixture with a higher proportion of organic solvent before the final dilution into the aqueous buffer. |
| Inconsistent experimental results. | Potential degradation of this compound in solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. Prepare fresh working dilutions for each experiment from a frozen stock. |
| Unexpected cellular toxicity. | The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line or experimental model (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Data not available. Recommended as the primary solvent for creating stock solutions. | Based on the properties of similar 5-LOX inhibitors, aim for a stock concentration in the range of 10-100 mM. |
| Ethanol | Data not available. | May be a viable alternative to DMSO, but solubility should be tested empirically. |
| Water | Expected to be very low. | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols & Visualizations
This compound in the Arachidonic Acid Signaling Pathway
This compound acts as a specific inhibitor of 5-lipoxygenase, a crucial enzyme in the arachidonic acid pathway. The following diagram illustrates the point of inhibition.
Caption: Inhibition of 5-Lipoxygenase by this compound in the Arachidonic Acid Pathway.
Experimental Workflow for Testing this compound Solubility
The following workflow outlines a systematic approach to determining the solubility of this compound and preparing solutions for experiments.
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
A63162 off-target effects in experiments
Overview
A-63162 is identified as an inhibitor of 5-lipoxygenase (5-LOX)[1]. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. As an inhibitor, A-63162 is expected to block the production of leukotrienes and thus exert anti-inflammatory effects.
Due to the limited publicly available data on A-63162, this document serves to provide general guidance and troubleshooting advice applicable to the use of enzyme inhibitors in experimental settings, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of A-63162?
A1: The primary target of A-63162 is 5-lipoxygenase (5-LOX)[1].
Q2: Are there any known off-target effects of A-63162?
A2: Currently, there is no specific information available in the public domain regarding the off-target effects of A-63162. It is crucial for researchers to empirically determine the selectivity of A-63162 in their specific experimental models.
Q3: How can I determine potential off-target effects of A-63162 in my experiment?
A3: To identify potential off-target effects, a combination of in silico and in vitro/in vivo methods is recommended.
-
In Silico Profiling: Use computational tools to predict potential off-target binding based on the chemical structure of A-63162.
-
In Vitro Profiling: Screen A-63162 against a panel of related enzymes (e.g., other lipoxygenases, cyclooxygenases) and a broad panel of kinases and other common off-target classes.
-
Cell-Based Assays: Use cellular models to assess the effects of A-63162 on various signaling pathways. Phenotypic screening can also reveal unexpected effects.
-
Control Experiments: Include appropriate controls in your experiments, such as a structurally related but inactive compound, to differentiate on-target from off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Potential Off-Target Effects: A-63162 may be interacting with other proteins in your system, leading to unforeseen biological consequences. | 1. Perform a dose-response curve: Use the lowest effective concentration of A-63162 to minimize potential off-target effects. 2. Use a structurally distinct 5-LOX inhibitor: If a different inhibitor produces the same phenotype, it strengthens the conclusion that the effect is on-target. 3. Rescue experiments: If possible, rescue the phenotype by adding back the product of the inhibited enzyme (e.g., a specific leukotriene). |
| Cellular toxicity observed at working concentrations. | Off-Target Cytotoxicity: The compound may be toxic to cells through mechanisms unrelated to 5-LOX inhibition. | 1. Assess cell viability: Use assays like MTT or trypan blue exclusion to determine the cytotoxic concentration of A-63162. 2. Lower the concentration: Determine if the toxicity is dose-dependent and if a non-toxic concentration still achieves the desired on-target effect. 3. Change the experimental system: Some cell types may be more sensitive to the compound. |
| Discrepancy between in vitro and in vivo results. | Metabolism or Bioavailability Issues: The compound may be metabolized into active or inactive forms in vivo, or it may not reach the target tissue in sufficient concentrations. | 1. Pharmacokinetic studies: Analyze the absorption, distribution, metabolism, and excretion (ADME) of A-63162 in your animal model. 2. Formulation optimization: Ensure the compound is properly formulated for in vivo delivery. |
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This workflow provides a general approach to identifying and validating potential off-target effects of a small molecule inhibitor like A-63162.
References
Technical Support Center: Optimizing Gefitinib Concentration for Efficacy
Disclaimer: Initial searches for the compound "A63162" did not yield sufficient information in the public domain. Therefore, this technical support guide has been created using Gefitinib , a well-characterized EGFR inhibitor, as a representative example to illustrate the principles of optimizing compound concentration for efficacy. The experimental protocols and troubleshooting advice provided below are based on established methodologies for Gefitinib and similar kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Gefitinib?
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively blocks the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[3][4][5] This blockade of EGFR signaling can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for growth and survival.[2][3][5]
Q2: What is a typical starting concentration range for Gefitinib in cell culture experiments?
For in vitro studies, a common starting concentration range for Gefitinib is between 0.1 µM and 10 µM.[6][7] However, the optimal concentration is highly dependent on the cell line being used, specifically its EGFR mutation status and dependency on the EGFR signaling pathway.[5] For sensitive cell lines, IC50 values (the concentration that inhibits 50% of cell growth) can be in the nanomolar range.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with Gefitinib?
The duration of treatment can vary depending on the experimental endpoint. For signaling studies (e.g., assessing EGFR phosphorylation by Western blot), a short treatment of 30 minutes to 2 hours may be sufficient.[7] For cell viability or apoptosis assays, a longer incubation period of 24 to 72 hours is typically required.[6][10]
Troubleshooting Guide
Q1: I am not observing any effect of Gefitinib on my cells. What could be the reason?
There are several potential reasons for a lack of response to Gefitinib:
-
Cell Line Resistance: The cell line you are using may not have the specific activating EGFR mutations (e.g., deletions in exon 19 or the L858R point mutation in exon 21) that confer sensitivity to Gefitinib.[5] Or, they may have developed resistance through other mechanisms.
-
Incorrect Concentration: The concentration of Gefitinib may be too low to have a significant effect. It is crucial to perform a dose-response curve to determine the appropriate concentration range for your cell line.
-
Drug Inactivity: Ensure that your stock solution of Gefitinib is properly prepared and stored to maintain its activity. Gefitinib is typically dissolved in DMSO and stored at -20°C.[7]
-
Experimental Assay Issues: The assay used to measure the effect (e.g., MTT, CellTiter-Glo) may not be sensitive enough or may be compromised. Ensure your assay is properly validated.
Q2: I am observing high variability in my dose-response experiments. How can I improve consistency?
High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure that cells are seeded uniformly across all wells of your microplate. Uneven cell distribution will lead to variable results.
-
Inaccurate Drug Dilutions: Prepare fresh serial dilutions of Gefitinib for each experiment to avoid inaccuracies from repeated freeze-thaw cycles of stock solutions.
-
Edge Effects in Microplates: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Assay Timing and Execution: Ensure that incubation times and reagent addition steps are consistent across all plates and experiments.
Data Presentation
Table 1: Example Dose-Response Data for Gefitinib in Different Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) for Cell Viability (72h) |
| HCC827 | Exon 19 Deletion | 0.01 - 0.05 |
| H3255 | L858R | 0.02 - 0.1 |
| A549 | Wild-Type | > 10 |
| H1975 | L858R & T790M | > 10 |
Note: These are representative values from published literature and may vary depending on experimental conditions.
Experimental Protocols
Detailed Methodology 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the effect of Gefitinib on the viability of adherent cells in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X stock of your desired Gefitinib concentrations by diluting your primary stock in serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the 2X Gefitinib dilutions to the respective wells. For the control wells, add 100 µL of serum-free medium with the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Detailed Methodology 2: Analysis of EGFR Pathway Activation by Western Blot
This protocol describes how to assess the phosphorylation status of EGFR and downstream targets like ERK after Gefitinib treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if you plan to stimulate with EGF.
-
Pre-treat the cells with the desired concentrations of Gefitinib for 1-2 hours.
-
If applicable, stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Workflow for determining the dose-response of Gefitinib using an MTT assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: A63162 Experimental Variability and Controls
Welcome to the technical support center for the experimental 5-lipoxygenase (5-LOX) inhibitor, A63162. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, making it a valuable tool for studying the role of these mediators in various physiological and pathological processes.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in in vitro and in vivo studies to investigate the biological functions of the 5-LOX pathway. Common applications include studying its role in inflammation, immune cell activation, and cell proliferation. For instance, it has been used to inhibit phytohemagglutinin (PHA)-induced equine blood mononuclear cell (BMC) proliferation and calcium ionophore (A23187)-induced leukotriene B4 (LTB4) synthesis[1].
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For short-term storage (days to weeks), it is recommended to store the compound at 0-4°C in a dry, dark environment. For long-term storage (months to years), it should be kept at -20°C.
Q4: Does this compound have off-target effects?
While this compound is a specific inhibitor of 5-LOX, it is crucial to consider potential off-target effects, as can be the case with many small molecule inhibitors. Some 5-LOX inhibitors have been shown to interfere with prostaglandin transport, which could be a confounding factor in some experimental systems. It is always recommended to include appropriate controls to validate the specificity of the observed effects.
II. Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell System/Assay Condition | Reference |
| Inhibition | >90% | 3 µM in a cell-based fluorescence assay using HEK 293 cells expressing 5-LOX | [2] |
| Selectivity | No inhibition of p12-LOX or 15-LOX1 | 3 µM in a cell-based fluorescence assay using HEK 293 cells | [2] |
III. Experimental Protocols
Detailed Protocol for 5-Lipoxygenase (5-LOX) Inhibition Assay in Cultured Cells
This protocol is adapted from a cell-based fluorescence assay for screening lipoxygenase inhibitors.
Materials:
-
HEK 293 cells expressing human 5-LOX
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Arachidonic acid (AA)
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) fluorescent probe
-
96-well plates (black plates for fluorescence assays are recommended to reduce background)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Culture HEK 293 cells expressing 5-LOX in RPMI 1640 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/ml and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells, including controls, is consistent and low (e.g., <0.1%) to avoid solvent effects.
-
Add the diluted this compound or vehicle control (DMSO in medium) to the cells.
-
-
Inhibition:
-
Incubate the cells with this compound for 10 minutes on ice.
-
-
Enzyme Activity Assay:
-
Add arachidonic acid (AA) to a final concentration of 70 µM to initiate the 5-LOX reaction.
-
Incubate at 37°C for 15 minutes.
-
-
Fluorescence Measurement:
-
Add DCFH-DA to the wells to detect the production of reactive oxygen species (ROS) resulting from the lipoxygenase reaction.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Data Analysis:
-
Calculate the percent inhibition of 5-LOX activity by comparing the fluorescence in this compound-treated wells to the vehicle-treated control wells.
-
IV. Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven evaporation. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Use plates with lids and maintain humidity in the incubator to minimize evaporation. |
| No or low inhibition observed | Inactive compound, incorrect concentration, or insufficient incubation time. | Verify the integrity and storage conditions of the this compound stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration. Optimize the pre-incubation time with the inhibitor. |
| High background signal | Autofluorescence from the compound or cell culture medium. | Run a control with the compound in cell-free medium to assess its intrinsic fluorescence. Use phenol red-free medium if necessary. Black-walled plates can help reduce background fluorescence. |
| Unexpected cellular effects | Off-target effects of this compound or solvent toxicity. | Include a negative control (a structurally similar but inactive compound, if available). Test the effect of the DMSO vehicle alone on the cells. Consider using a rescue experiment by adding downstream products of the 5-LOX pathway to see if the phenotype is reversed. |
| Inconsistent results across experiments | Variation in cell passage number, serum batch, or other culture conditions. | Use cells within a consistent and low passage number range. Test different lots of serum and other reagents before starting a large experiment. Maintain detailed records of all experimental conditions. |
V. Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the 5-lipoxygenase pathway.
Experimental Workflow for this compound Cellular Assay
Caption: Step-by-step workflow for an in vitro this compound inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues with this compound.
References
Technical Support Center: Troubleshooting A63162 In Vivo Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering in vivo instability with the investigational compound A63162. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected systemic exposure of this compound in our animal models. What are the potential causes?
Lower than expected systemic exposure, or low bioavailability, is a common challenge for orally administered compounds.[1] Several factors can contribute to this issue:
-
Poor Absorption: The compound may not be efficiently absorbed from the gastrointestinal (GI) tract. This can be due to poor water solubility or slow dissolution from its formulation.[1]
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver before reaching systemic circulation. Significant metabolism in the liver, known as first-pass metabolism, can reduce the amount of active drug reaching the bloodstream.[1]
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump it back into the GI lumen, reducing net absorption.
A thorough investigation into each of these areas is recommended to identify the root cause of the low exposure.
Q2: How can we determine if this compound is rapidly metabolized in vivo?
Several in vitro and in vivo methods can be employed to assess the metabolic stability of this compound.
-
In Vitro Metabolic Stability Assays: Incubating this compound with liver microsomes, S9 fractions, or hepatocytes can provide an estimate of its intrinsic clearance.[2][3] These assays contain key drug-metabolizing enzymes.[2][3] Monitoring the disappearance of the parent compound over time allows for the calculation of its metabolic half-life.[2]
-
Metabolite Identification Studies: Analyzing the samples from in vitro stability assays using techniques like liquid chromatography-mass spectrometry (LC-MS) can identify the major metabolites of this compound. Understanding the metabolic pathways can inform strategies to improve stability.
-
Pharmacokinetic Studies with Metabolite Profiling: In addition to measuring the parent drug in plasma samples from in vivo studies, analyzing for the presence of key metabolites can provide direct evidence of in vivo metabolism.
Q3: What formulation strategies can be employed to improve the in vivo stability and bioavailability of this compound?
If poor solubility or rapid degradation is suspected, reformulating this compound can significantly improve its in vivo performance. Some strategies include:
-
pH Optimization: For aqueous formulations, selecting an appropriate pH and buffer system can minimize degradation.[4][5]
-
Use of Excipients: Incorporating solubilizing agents, such as cyclodextrins or surfactants, can enhance the dissolution of poorly soluble compounds.[6]
-
Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[7]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its absorption.[8]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug that is converted to the active compound in vivo can overcome stability and absorption issues.
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from in vitro and in vivo stability studies for this compound.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 15 | 46.2 |
| Rat | 25 | 27.7 |
| Human | 12 | 57.8 |
This table summarizes the metabolic stability of this compound in liver microsomes from different species, allowing for an initial assessment of metabolic clearance.
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats (5 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 1.0 | 150 ± 35 | 5 |
| SEDDS Formulation | 250 ± 45 | 0.5 | 950 ± 110 | 32 |
This table compares the pharmacokinetic parameters of this compound in an aqueous suspension versus a self-emulsifying drug delivery system (SEDDS), demonstrating the impact of formulation on bioavailability.[9][10]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines the general procedure for determining the metabolic stability of this compound in liver microsomes.[3]
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer (pH 7.4), and the this compound stock solution. The final concentration of the organic solvent should be less than 1%.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (cofactor for many metabolic enzymes).
-
-
Sample Collection and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line is the rate constant for degradation (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint).
-
Visualizations
Caption: Hypothetical Phase I and Phase II metabolic pathway of this compound.
Caption: Experimental workflow for troubleshooting the in vivo instability of this compound.
References
- 1. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic and biophase bioavailability and pharmacokinetics of nanoparticulate drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Technical Support Center: A63162 Cytotoxicity Assessment
Notice: Comprehensive searches for a compound designated "A63162" with cytotoxic properties have not yielded any publicly available scientific literature or data. The information presented below is based on general protocols for cytotoxicity assessment and may not be specific to this particular compound. Researchers should validate these methodologies for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for assessing the cytotoxicity of a novel compound like this compound?
A1: For a compound with unknown cytotoxic potential, it is advisable to start with a broad concentration range, typically from nanomolar (nM) to micromolar (µM) levels. A common starting point is a logarithmic dose-response curve, for example, from 10 nM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound.
Q2: Which cell lines are recommended for the initial cytotoxicity screening of this compound?
A2: The choice of cell lines should be guided by the therapeutic target of the compound. For general cytotoxicity screening, a panel of commonly used cancer cell lines from different tissue origins is recommended. This could include lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Including a non-cancerous cell line, such as human dermal fibroblasts (HDF), can help in assessing the compound's selectivity towards cancer cells.
Q3: How long should cells be incubated with this compound before assessing cytotoxicity?
A3: The incubation time can significantly influence the observed cytotoxicity. Standard incubation times for cytotoxicity assays are 24, 48, and 72 hours.[1] It is recommended to perform a time-course experiment to determine the optimal endpoint for observing the cytotoxic effects of this compound.
Q4: What are the common methods to assess the cytotoxicity of a compound?
A4: Several assays are available to measure cytotoxicity, each with its own principle. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[1]
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays use flow cytometry to differentiate between live, apoptotic, and necrotic cells.
-
Real-Time Cell Analysis (RTCA): This impedance-based method continuously monitors cell proliferation, adhesion, and viability.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in a cytotoxicity assay. | - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding the compound.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No cytotoxic effect observed even at high concentrations of this compound. | - Compound insolubility.- Compound instability in culture medium.- Cell line resistance. | - Check the solubility of this compound in the culture medium. Use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%).- Assess the stability of the compound over the incubation period.- Test the compound on a different, potentially more sensitive, cell line. |
| Observed cytotoxicity in control (vehicle-treated) wells. | - Solvent (e.g., DMSO) concentration is too high.- Contamination of the cell culture. | - Perform a dose-response experiment for the solvent alone to determine its non-toxic concentration.- Ensure aseptic techniques are followed during the experiment. Check for mycoplasma contamination. |
| IC50 value differs significantly from expected or previously obtained results. | - Variation in cell passage number.- Differences in incubation time or cell density.- Inaccurate compound concentration. | - Use cells within a consistent and low passage number range.- Standardize all experimental parameters, including incubation time and initial cell seeding density.- Verify the stock solution concentration of this compound. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
Target cell line(s)
-
Complete culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.
Materials:
-
Target cell line(s)
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and appropriate controls (vehicle control, untreated control, and a maximum LDH release control treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum LDH release control.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values should be determined from dose-response curves generated from the experimental data.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Tissue Origin | IC50 (µM) |
| HeLa | Cervical Cancer | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HepG2 | Liver Cancer | Data Not Available |
| HDF | Dermal Fibroblast (Normal) | Data Not Available |
| Note: This table is a template. Actual values need to be determined experimentally. |
Visualizations
General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic for High Variability
Caption: Troubleshooting guide for high replicate variability.
References
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of a compound?
Low oral bioavailability is often a result of one or more of the following factors:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound cannot efficiently cross the intestinal epithelial cell membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound is extensively metabolized in the liver before it can reach systemic circulation.[1][2]
-
Efflux Transporters: The compound is actively transported back into the intestinal lumen by proteins such as P-glycoprotein.
Q2: What are the initial steps to consider when trying to improve the bioavailability of Compound X?
The initial approach should focus on identifying the primary barrier to bioavailability. A good starting point is to determine the Biopharmaceutics Classification System (BCS) class of Compound X. This classification is based on its aqueous solubility and intestinal permeability. Once the key challenge is identified (e.g., solubility-limited or permeability-limited), appropriate formulation strategies can be explored.
Q3: What are some common formulation strategies to enhance the bioavailability of a poorly soluble compound?
Several formulation strategies can be employed to improve the bioavailability of compounds with poor aqueous solubility. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanocrystal technology can enhance the dissolution rate.[2][3]
-
Amorphous Solid Dispersions: Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can significantly improve its solubility and dissolution.[3][4]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gut and facilitate lymphatic absorption, thereby bypassing first-pass metabolism.[3][4][5]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.[3]
-
Prodrug Approach: Chemically modifying the drug to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy.[1][2]
Troubleshooting Guides
Problem 1: Compound X shows poor dissolution in in-vitro assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Crystallinity | Prepare an amorphous solid dispersion of Compound X. | Increased dissolution rate and extent. |
| Poor "Wettability" | Co-mill Compound X with a surfactant or hydrophilic polymer. | Improved particle wetting and faster dissolution. |
| Low Solubility in Biorelevant Media | Formulate Compound X in a lipid-based system (e.g., SEDDS). | Enhanced solubilization and dissolution in simulated intestinal fluids. |
Problem 2: In-vivo studies show low plasma concentrations of Compound X despite good in-vitro dissolution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High First-Pass Metabolism | Co-administer Compound X with an inhibitor of the relevant metabolic enzymes (e.g., CYP3A4). Note: This is for investigational purposes only. | Increased systemic exposure (AUC) of Compound X. |
| Efflux by P-glycoprotein | Investigate co-administration with a known P-gp inhibitor in pre-clinical models. | Enhanced absorption and higher plasma concentrations. |
| Poor Permeability | Explore the use of permeation enhancers or formulate Compound X into nanoparticles to facilitate transport across the intestinal epithelium.[4][5] | Improved absorption and increased bioavailability. |
Data Presentation: Comparison of Formulation Strategies for Compound X
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Micronized Compound X | 10 | 120 ± 25 | 1.5 | 600 ± 110 | 240 |
| Amorphous Solid Dispersion | 10 | 350 ± 70 | 1.0 | 1800 ± 320 | 720 |
| Lipid-Based Formulation (SEDDS) | 10 | 500 ± 95 | 0.8 | 2500 ± 450 | 1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of Compound X by Solvent Evaporation
-
Dissolve Compound X and a selected polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3).
-
Ensure complete dissolution by gentle stirring or sonication.
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
Characterize the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vitro Dissolution Testing of Compound X Formulations
-
Prepare the dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Set up a USP dissolution apparatus (e.g., Apparatus II - paddle) at a specified temperature (37°C) and paddle speed (e.g., 75 rpm).
-
Add the formulation of Compound X (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of Compound X in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.
Visualizations
Caption: Experimental workflow for improving the bioavailability of a compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A63162 degradation and storage problems
This technical support center provides guidance on the degradation and storage of A63162, a 5-lipoxygenase inhibitor. The information is intended for researchers, scientists, and drug development professionals. Please note that specific degradation studies on this compound are limited in publicly available literature. Therefore, some of the guidance provided is based on general chemical principles and the known stability of related functional groups.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Loss of Compound Activity | Degradation due to improper storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to degradation. | - Ensure the compound is stored at the recommended temperature (-20°C for long-term). - Aliquot the stock solution to minimize freeze-thaw cycles. - Protect the compound from light by using amber vials or wrapping containers in foil. |
| Hydrolysis of the acetamide group: Exposure to acidic or basic conditions in your experimental setup can cause hydrolysis. | - Maintain a neutral pH for your solutions where possible. - If acidic or basic conditions are necessary, prepare fresh solutions immediately before use. | |
| Oxidation of the N-hydroxy group: The N-hydroxy moiety can be susceptible to oxidation. | - Degas solvents to remove dissolved oxygen. - Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. | |
| Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) | Presence of degradation products: This indicates that the compound has started to degrade. | - Review your storage and handling procedures. - Perform a forced degradation study to identify potential degradation products and their retention times. - If degradation is suspected, use a fresh vial of the compound. |
| Contamination: The sample may be contaminated with impurities from solvents or other reagents. | - Use high-purity solvents and reagents. - Run a blank sample (solvent only) to identify any background peaks. | |
| Poor Solubility or Precipitation | Incorrect solvent or concentration: this compound is reported to be soluble in DMSO. Using other solvents or preparing solutions at too high a concentration may lead to precipitation. | - Use DMSO as the primary solvent for stock solutions. - For aqueous buffers, ensure the final concentration of DMSO is sufficient to maintain solubility and does not exceed the tolerance of your experimental system. - Perform a solubility test at the desired concentration before preparing a large volume. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: What is the shelf-life of this compound?
A2: If stored properly at -20°C, this compound is expected to be stable for over two years. However, it is always good practice to check the purity of the compound periodically, especially for long-term studies.
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in DMSO. For most biological experiments, a stock solution in DMSO can be prepared and then diluted into an aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.
Q4: What are the likely degradation pathways for this compound?
-
Hydrolysis: The acetamide functional group can undergo hydrolysis under strong acidic or basic conditions, leading to the cleavage of the amide bond.
-
Oxidation: The N-hydroxy group is a potential site for oxidation, which could lead to the formation of various oxidation products.
Q5: How can I check for degradation of my this compound sample?
A5: You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to assess the purity of your sample. The appearance of new peaks or a decrease in the area of the main peak could indicate degradation.
Quantitative Data Summary
As specific quantitative degradation data for this compound is not available in the literature, the following table provides a general guideline based on typical stability profiles for compounds with similar functional groups.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Storage | -20°C (Long-term) | High (>2 years) | Minimal |
| 0-4°C (Short-term) | Good (days to weeks) | Minimal | |
| Room Temperature | Limited (hours to days) | Hydrolysis and oxidation products | |
| pH | Acidic (e.g., pH < 4) | Low | Hydrolysis of acetamide |
| Neutral (e.g., pH 7) | High | - | |
| Basic (e.g., pH > 9) | Low | Hydrolysis of acetamide | |
| Oxidative Stress | 3% H₂O₂ | Moderate | Oxidation of N-hydroxy group |
| Light Exposure | UV light | Moderate | Photodegradation products |
Experimental Protocols
Protocol for a General Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
1. Objective: To develop a stability-indicating reverse-phase HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Ammonium acetate or phosphate buffer salts
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate buffer (pH adjusted)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV maximum of this compound (e.g., 200-400 nm) and select the wavelength of maximum absorbance.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to a suitable working concentration (e.g., 10-50 µg/mL).
5. Forced Degradation Study (Stress Testing): To generate potential degradation products and demonstrate the specificity of the method, subject this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
6. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Technical Support Center: Overcoming A-63162 Resistance in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges encountered when using the 5-lipoxygenase (5-LOX) inhibitor, A-63162. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is A-63162 and what is its primary mechanism of action?
A1: A-63162 is a potent and specific inhibitor of the enzyme 5-lipoxygenase (5-LOX). The primary mechanism of action of A-63162 is to block the synthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, A-63162 prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a crucial initial step in the leukotriene biosynthetic pathway. Leukotrienes are involved in various physiological and pathological processes, including inflammation and immune responses.[1]
Q2: What are the potential mechanisms by which cells could develop resistance to A-63162?
A2: While specific resistance mechanisms to A-63162 have not been extensively documented, resistance to 5-LOX inhibitors can be hypothesized based on mechanisms observed for other inhibitors like Zileuton and general principles of drug resistance. Potential mechanisms include:
-
Alterations in the Drug Target: Mutations in the ALOX5 gene, which encodes the 5-LOX enzyme, could alter the drug-binding site, thereby reducing the inhibitory effect of A-63162.
-
Changes in Drug Efflux: Increased expression or activity of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 4 (MRP4), could lead to enhanced efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[2]
-
Activation of Bypass Pathways: Cells might upregulate alternative pro-inflammatory or survival pathways that compensate for the inhibition of the 5-LOX pathway. For example, increased activity of the cyclooxygenase (COX) pathway, which also metabolizes arachidonic acid, could lead to an increase in prostaglandin production.[3]
-
Changes in Upstream or Downstream Signaling: Alterations in the expression or activity of proteins upstream of 5-LOX, such as 5-lipoxygenase-activating protein (FLAP), or downstream signaling components could also contribute to a resistant phenotype.[4]
Q3: We are observing a decrease in the efficacy of A-63162 in our long-term cell culture experiments. What could be the reason?
A3: A decline in the effectiveness of A-63162 over time in cell culture could indicate the development of acquired resistance. This can occur through the selection and proliferation of a subpopulation of cells that are less sensitive to the inhibitor. It is also possible that the stability of the compound in your culture media is a factor. We recommend verifying the stability of A-63162 under your specific experimental conditions and for the duration of your assay. For long-term studies, it is crucial to periodically assess the sensitivity of your cell line to the inhibitor to monitor for any shifts in the half-maximal inhibitory concentration (IC50).
Troubleshooting Guides
Issue 1: High variability in IC50 values for A-63162 in our cell viability assays.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy and assess viability before seeding. |
| Variability in Drug Preparation | Prepare fresh stock solutions of A-63162 regularly. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before further dilution in culture media.[5] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Assay Incubation Time | The apparent IC50 value can be influenced by the duration of the assay.[6] Standardize the incubation time with A-63162 across all experiments for consistent results. |
| Cell Line Heterogeneity | The parental cell line may consist of a mixed population with varying sensitivities to A-63162. Consider single-cell cloning to establish a more homogenous population for your assays. |
Issue 2: Our cells are showing signs of resistance to A-63162. How can we overcome this?
| Strategy | Description |
| Combination Therapy | Combine A-63162 with an inhibitor of a potential bypass pathway. For example, co-treatment with a COX-2 inhibitor could counteract a compensatory increase in prostaglandin synthesis.[7][8] Another approach is to combine A-63162 with a glucocorticoid, which has been shown to have synergistic anti-inflammatory effects.[8] |
| Targeting Drug Efflux | If increased drug efflux is suspected, co-administration of an ABC transporter inhibitor, such as an MRP inhibitor, could restore sensitivity to A-63162. |
| Alternative 5-LOX Pathway Inhibitors | Consider using an inhibitor with a different mechanism of action. For instance, if resistance is due to a mutation in the 5-LOX active site, an allosteric inhibitor or a FLAP inhibitor might still be effective.[4][9] |
| Genetic Knockdown | To confirm that the observed cellular phenotype is indeed dependent on the 5-LOX pathway, use siRNA or shRNA to knock down the expression of ALOX5 and observe if this mimics the effect of A-63162. |
Data Presentation
Table 1: Example IC50 Values of A-63162 in Different Cell Lines
Disclaimer: The following data is for illustrative purposes only and represents hypothetical values to demonstrate how to structure experimental findings. Actual IC50 values should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (h) | A-63162 IC50 (µM) |
| THP-1 | Human Monocytic Leukemia | Leukotriene B4 Production | 24 | 0.5 |
| A549 | Human Lung Carcinoma | Cell Viability (MTT) | 48 | 12.5 |
| A549-R (A-63162 Resistant) | Human Lung Carcinoma | Cell Viability (MTT) | 48 | > 50 |
| PC-3 | Human Prostate Cancer | Cell Viability (MTT) | 72 | 8.2 |
Experimental Protocols
Protocol 1: Determination of A-63162 IC50 using a Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of A-63162 in culture medium. Also, include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the A-63162 serial dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the A-63162 concentration and use a non-linear regression model to determine the IC50 value.[6]
Protocol 2: Development of an A-63162 Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of A-63162 for the parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of A-63162 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of A-63162 in a stepwise manner (e.g., 1.5-2 fold increments).
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the cells at the current concentration until a stable population emerges.
-
Characterization: Once a resistant cell line is established that can proliferate in the presence of a significantly higher concentration of A-63162 (e.g., 5-10 fold the initial IC50), characterize the resistance mechanism. This can include sequencing the ALOX5 gene, assessing the expression of ABC transporters, and evaluating the activity of bypass pathways.
-
Cryopreservation: It is crucial to cryopreserve cells at different stages of the resistance development process.
Mandatory Visualizations
References
- 1. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 4. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of a dual 5-lipoxygenase/cyclooxygenase inhibitor with a glucocorticoid results in synergistic topical antiinflammatory activity without inducing skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A63162 inconsistent results in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in assays involving the compound A63162.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our cell-based assay with this compound. What are the common causes?
High variability between replicates is a frequent issue in cell-based assays and can stem from several sources.[1] Key factors to investigate include:
-
Pipetting Inaccuracies: Small errors in dispensing cells, reagents, or the compound this compound can lead to significant differences between wells. Ensure pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize errors.[1][2]
-
Inconsistent Cell Seeding: A non-homogenous cell suspension can result in varying cell numbers per well, affecting the final readout. Always ensure cells are thoroughly resuspended before plating.
-
"Edge Effects": Wells on the periphery of the microplate are more prone to evaporation, which can alter the concentration of media components and the test compound.[1] To mitigate this, it is advisable to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental data.[1]
-
Improper Reagent Mixing: Failure to properly mix reagents after addition can lead to inconsistent results.[1]
Q2: The potency (IC50/EC50) of this compound seems to shift between experiments. What could be the reason?
Shifts in potency are often related to biological or procedural variables:
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to a compound. Using cells of a consistent and low passage number is crucial, as receptor expression and signaling efficiency can change over time in culture.
-
Compound Stability and Storage: this compound is soluble in DMSO and should be stored at -20°C for long-term stability. Improper storage or repeated freeze-thaw cycles can degrade the compound, leading to a decrease in potency.
-
Variations in Incubation Times: Ensure that incubation times for compound treatment and assay development are kept consistent across all experiments.[1]
Q3: We are seeing a high background signal in our assay, which is masking the effect of this compound. What are the potential causes?
A high background signal can reduce the sensitivity of your assay. Common causes include:
-
Sub-optimal Reagent Concentrations: Using reagents, such as detection antibodies or substrates, at too high a concentration can lead to elevated background.[1]
-
Insufficient Washing or Blocking: Inadequate washing steps or ineffective blocking of non-specific binding sites can contribute to high background.[1]
-
Contamination: Bacterial or mycoplasma contamination in cell cultures can interfere with assay readouts.
Troubleshooting Inconsistent Results
If you are experiencing inconsistent results with this compound, a systematic approach to troubleshooting is recommended. The following sections break down potential issues by category.
This compound Compound and Reagent Issues
| Potential Issue | Recommended Action |
| Compound Degradation | Prepare fresh serial dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Incorrect Compound Concentration | Verify the initial concentration of your this compound stock solution. Ensure accurate serial dilutions. |
| Reagent Variability | If using a new batch of a critical reagent (e.g., media, serum, detection agent), validate it against the old batch to ensure consistency. |
| Contaminated Reagents | Use fresh, sterile reagents. Filter-sterilize solutions where appropriate.[1] |
Assay Procedure and Technical Errors
| Potential Issue | Recommended Action |
| Pipetting Errors | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Use a multi-channel pipette for adding reagents to minimize timing differences between wells.[1] |
| Inconsistent Incubation Times | Standardize all incubation steps. Use a timer and process plates one at a time if performing manual additions.[1] |
| Plate Stacking and Temperature Gradients | Avoid stacking plates in the incubator, as this can lead to uneven temperature distribution.[1] |
| "Edge Effects" | Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[1] |
Biological and Cell-Related Variability
| Potential Issue | Recommended Action |
| High Cell Passage Number | Use cells within a defined, low passage number range for all experiments. |
| Variable Cell Seeding Density | Ensure a homogenous cell suspension before plating. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[1] |
| Cell Health | Regularly monitor cell morphology and viability. Discard any cultures that show signs of stress or contamination. |
| Mycoplasma Contamination | Periodically test cell cultures for mycoplasma, as it can alter cellular responses. |
Visual Troubleshooting Guides
Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting inconsistent results in your this compound assays.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Hypothetical Signaling Pathway for this compound
While the exact target of this compound is not specified, many small molecule compounds target G-protein coupled receptors (GPCRs). The following diagram illustrates a generic Gq-coupled GPCR signaling pathway, a common target for drug discovery, which results in calcium mobilization.
Caption: A hypothetical Gq-coupled GPCR signaling pathway for this compound.
Decision Tree for Error Identification
This decision tree can help pinpoint the source of assay variability.
Caption: A decision tree to diagnose the source of assay variability.
This compound Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |
Experimental Protocols
As a specific, validated protocol for this compound is not available, the following provides a general methodology for a cell-based calcium mobilization assay, a common downstream readout for GPCR activation. This protocol should be optimized for your specific cell line and experimental conditions.
General Protocol: Calcium Mobilization Assay
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Resuspend cells in the appropriate culture medium to the desired seeding density.
-
Plate cells in a 96-well, black-walled, clear-bottom plate and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for the time recommended by the dye manufacturer (e.g., 30-60 minutes).
-
-
Assay Measurement:
-
Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure calcium flux.
-
Place the dye-loaded cell plate into the reader.
-
Add the this compound dilutions to the wells and immediately begin measuring the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Subtract the background fluorescence from control wells (vehicle-only).
-
Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
References
Validation & Comparative
A Comparative Analysis of A-63162 and Zileuton as 5-Lipoxygenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two 5-lipoxygenase (5-LO) inhibitors: A-63162 and the clinically approved drug, Zileuton. This analysis is based on available preclinical and clinical data to inform research and development decisions.
Both A-63162 and Zileuton are inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in various diseases, most notably asthma. By inhibiting 5-LO, these compounds effectively reduce the production of leukotrienes, thereby mitigating inflammatory responses. While Zileuton is a well-characterized and approved therapeutic agent, A-63162 appears to be a preclinical investigational compound. This guide will present a side-by-side comparison of their efficacy based on published data.
Mechanism of Action: Targeting the Leukotriene Pathway
Both A-63162 and Zileuton exert their effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. The inhibition of this crucial step leads to a broad suppression of leukotriene production, including both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
In Vitro Efficacy: A Quantitative Comparison
The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While data for A-63162 is limited, available information for Zileuton demonstrates its potent inhibitory activity across various in vitro systems.
| Compound | Assay System | IC50 Value (µM) | Reference |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNL) - LTB4 Biosynthesis | 0.4 | [1] |
| Human Polymorphonuclear Leukocytes (PMNL) - LTB4 Biosynthesis | 0.4 | [1] | |
| Human Whole Blood - LTB4 Biosynthesis | 0.9 | [1] | |
| Rat Basophilic Leukemia Cell Supernatant - 5-HETE Synthesis | 0.5 | [1] | |
| Rat Polymorphonuclear Leukocytes (PMNL) - 5-HETE Synthesis | 0.3 | [1] | |
| A-63162 | Equine Blood Mononuclear Cells - LTB4 Synthesis | Data not quantified in source |
Note: Direct comparison of IC50 values is challenging due to the lack of publicly available data for A-63162 in human cell systems. The available study on A-63162 in equine cells confirms its inhibitory activity on LTB4 synthesis but does not provide a specific IC50 value.
In Vivo Efficacy: Preclinical Animal Models
The efficacy of 5-LO inhibitors has been evaluated in various animal models of inflammation and asthma. These studies provide insights into the potential therapeutic utility of these compounds.
| Compound | Animal Model | Endpoint | ED50 Value | Reference |
| Zileuton | Rat (ex vivo) | LTB4 Biosynthesis Inhibition (oral) | 2 mg/kg | [1] |
| Rat Peritoneal Cavity | Sulfidopeptide LT Formation (oral) | 3 mg/kg | [1] | |
| Mouse Ear Edema | Arachidonic Acid-Induced Edema (oral) | 31 mg/kg | [1] | |
| A-63162 | Not available | Not available | Not available |
Note: No in vivo efficacy data for A-63162 in standard preclinical models of inflammation or asthma was identified in the public domain. Zileuton, on the other hand, has demonstrated dose-dependent efficacy in reducing leukotriene synthesis and inflammation in multiple rodent models.[1]
Clinical Efficacy: Zileuton in Asthma
Zileuton is approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[1] Numerous clinical trials have demonstrated its efficacy in improving lung function and reducing asthma symptoms.
A randomized, double-blind, placebo-controlled study in patients with mild to moderate asthma showed that Zileuton (600 mg, four times daily) significantly reduced the frequency of asthma exacerbations requiring corticosteroid treatment compared to placebo.[2] The study also reported a significant improvement in forced expiratory volume in 1 second (FEV1).[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
In Vitro Leukotriene B4 Biosynthesis Assay (as described for Zileuton)
Objective: To determine the in vitro potency of a compound in inhibiting LTB4 synthesis in isolated inflammatory cells.
Methodology:
-
Cell Isolation: Polymorphonuclear leukocytes (PMNLs) are isolated from fresh heparinized blood (human or rat) by dextran sedimentation and centrifugation over a density gradient.
-
Incubation: Isolated PMNLs are resuspended in a buffered salt solution and pre-incubated with various concentrations of the test compound (e.g., Zileuton) or vehicle control for a specified time.
-
Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187).
-
Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension using a suitable organic solvent.
-
Quantification: The amount of LTB4 in the extracts is quantified by high-performance liquid chromatography (HPLC) or enzyme immunoassay (EIA).
-
Data Analysis: The concentration of the test compound that inhibits LTB4 production by 50% (IC50) is calculated from the dose-response curve.
In Vivo Antigen-Induced Leukotriene Formation in Rat Peritoneal Cavity (as described for Zileuton)
Objective: To evaluate the in vivo efficacy of a compound in an animal model of allergic inflammation.
Methodology:
-
Sensitization: Rats are actively sensitized by intraperitoneal injection of an antigen (e.g., ovalbumin) with an adjuvant.
-
Drug Administration: The test compound (e.g., Zileuton) or vehicle is administered orally at various doses at a specified time before antigen challenge.
-
Antigen Challenge: Sensitized rats are challenged by intraperitoneal injection of the antigen.
-
Peritoneal Lavage: At a specified time after the challenge, the peritoneal cavity is lavaged with a buffered saline solution.
-
Leukotriene Quantification: The concentration of sulfidopeptide leukotrienes (LTC4, LTD4, LTE4) in the lavage fluid is measured by radioimmunoassay (RIA) or other sensitive analytical methods.
-
Data Analysis: The dose of the test compound that reduces leukotriene formation by 50% (ED50) is calculated.
Summary and Conclusion
Both A-63162 and Zileuton are inhibitors of the 5-lipoxygenase enzyme, a critical target for anti-inflammatory therapy. Zileuton is a well-established drug with proven efficacy in the treatment of asthma, supported by extensive preclinical and clinical data. In contrast, A-63162 is a research compound with limited publicly available data.
The available information confirms that A-63162 inhibits leukotriene synthesis in vitro, but a quantitative comparison of its potency with Zileuton is not possible due to the lack of comparable IC50 values. Furthermore, no in vivo efficacy data for A-63162 in relevant disease models could be located.
For researchers in the field of inflammation and leukotriene biology, Zileuton serves as a well-characterized tool and a benchmark for the development of new 5-LO inhibitors. Further investigation into the pharmacology of A-63162 would be necessary to fully assess its potential and to enable a direct and comprehensive efficacy comparison with Zileuton. This would require the generation of robust in vitro potency data in human systems and evaluation in standard in vivo models of inflammation and respiratory diseases.
References
A Comparative Analysis of A63162 and Other 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor A63162 with other notable inhibitors of the same enzyme: Zileuton, a clinically approved drug; MK-886, a FLAP inhibitor; and Licofelone, a dual 5-LOX/COX inhibitor. This comparison is supported by experimental data on their potency and selectivity, along with detailed experimental protocols and pathway diagrams to contextualize their mechanisms of action.
Introduction to 5-Lipoxygenase Inhibition
The enzyme 5-lipoxygenase (5-LOX) is a critical player in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses.[1] Inhibition of 5-LOX is a key therapeutic strategy for managing a variety of inflammatory diseases, including asthma. Different inhibitors target the 5-LOX pathway through various mechanisms, leading to differences in their potency, selectivity, and overall pharmacological profile. This guide focuses on this compound, a specific 5-LOX inhibitor, and compares its characteristics with other well-established inhibitors in the field.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a 5-LOX inhibitor is primarily determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity for 5-LOX over other enzymes, such as cyclooxygenases (COX).
For comparison, Zileuton, an FDA-approved 5-LOX inhibitor, exhibits IC50 values in the low micromolar to sub-micromolar range in various cellular and in vitro systems.[4] MK-886 acts on the 5-lipoxygenase-activating protein (FLAP) and potently inhibits leukotriene biosynthesis. Licofelone is a dual inhibitor, targeting both 5-LOX and COX enzymes with comparable potency.
Below is a summary of the available quantitative data for these inhibitors:
| Inhibitor | Target(s) | IC50 (5-LOX) | IC50 (Other Targets) | Selectivity Notes |
| This compound | 5-LOX | Significant inhibition at 0.1 µM[2] | No inhibition of p12-LOX or 15-LOX1[2] | Specific for 5-LOX. |
| Zileuton | 5-LOX | 0.3 µM (rat PMNL)[4] | >100 µM (COX-1, sheep)[4] | Selective for 5-LOX over COX. |
| 0.5 µM (RBL-1 supernatant)[4] | ||||
| MK-886 | FLAP | Indirect inhibitor of 5-LOX pathway | IC50 (FLAP binding) in low nM range | Highly potent FLAP inhibitor. Also reported to inhibit COX-1 (IC50 ~8 µM) and COX-2 (IC50 ~58 µM) at higher concentrations. |
| Licofelone | 5-LOX, COX-1, COX-2 | IC50 ~0.18 µM | IC50 (COX-1) ~0.21 µM | Dual inhibitor of 5-LOX and COX enzymes. |
| IC50 (COX-2) ~0.21 µM |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: 5-Lipoxygenase signaling pathway and points of inhibition.
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of equine mononuclear cell proliferation and leukotriene B4 synthesis by a specific 5-lipoxygenase inhibitor, A-63162 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of A63162 in Cells: A Comparative Guide
A specific molecular target for the compound A63162 could not be identified in publicly available resources. To generate a comprehensive guide for validating the target engagement of this compound, information regarding its specific biological target is essential.
Once the molecular target of this compound is identified, a detailed comparison guide can be developed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for confirming its engagement within a cellular context. This guide would objectively compare the performance of various techniques and provide the necessary experimental data and protocols for their implementation.
Below is a generalized framework of what such a comparison guide would entail, which can be tailored once the specific target of this compound is known.
Key Methodologies for Target Engagement Validation
Several robust methods are available to validate the interaction of a small molecule, such as this compound, with its intended cellular target. The choice of method depends on factors like the nature of the target protein, the availability of specific reagents, and the desired endpoint of the assay. The primary techniques that would be compared include:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, the amount of soluble target protein remaining can be quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that covalently bind to the active site of a specific class of enzymes. In a competitive ABPP experiment, pre-incubation with a test compound that binds to the same site will prevent the binding of the probe. The engagement of the test compound can then be quantified by measuring the decrease in probe labeling, often via fluorescence scanning of a gel or mass spectrometry.
-
NanoBRET™ Target Engagement Assay: This is a live-cell method that measures the binding of a compound to a target protein by detecting Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. If the test compound engages the target, it will displace the tracer, leading to a decrease in the BRET signal.
Data Presentation: Comparative Analysis of Target Engagement Methods
To facilitate an objective comparison, the quantitative data from these methods would be summarized in a structured table.
| Method | Principle | Throughput | Required Reagents | Key Readout |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Low to Medium | Target-specific antibody | Change in protein melting temperature (ΔTm) |
| ABPP | Competition for binding to the active site with a covalent probe. | Medium to High | Activity-based probe | Decrease in probe labeling intensity |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a luciferase-tagged target. | High | NanoLuc® fusion construct, fluorescent tracer | Decrease in BRET ratio |
Experimental Protocols
Detailed, step-by-step protocols for each of the key experiments would be provided to ensure reproducibility.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Quantification: Analyze the amount of the soluble target protein in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
-
Cell Lysate Preparation: Prepare cell lysates from cells of interest.
-
Compound Incubation: Incubate the cell lysates with varying concentrations of this compound or a vehicle control for a defined period.
-
Probe Labeling: Add the appropriate activity-based probe to the lysates and incubate to allow for covalent labeling of the target enzyme.
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the labeled proteins using a fluorescence scanner. The intensity of the band corresponding to the target protein will decrease with increasing concentrations of the competing compound.
-
Data Analysis: Quantify the band intensities to determine the IC50 value for target engagement.
NanoBRET™ Target Engagement Protocol
-
Cell Preparation: Seed cells expressing the NanoLuc®-target fusion protein in a white, opaque 96- or 384-well plate.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells.
-
Signal Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the compound will result in a concentration-dependent decrease in the BRET ratio, from which a binding affinity (e.g., IC50) can be determined.
Visualization of Workflows and Pathways
To provide a clear visual representation of the experimental processes and underlying biological principles, diagrams would be generated using the DOT language.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Caption: Principle of the NanoBRET™ Target Engagement Assay.
To proceed with a specific and actionable guide for this compound, the identity of its molecular target is the critical next piece of information required.
A63162: A Potent and Selective 5-Lipoxygenase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-lipoxygenase (5-LOX) inhibitor A63162 with other notable inhibitors, focusing on its specificity and performance based on available experimental data. This document is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction to 5-Lipoxygenase and its Inhibition
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The 5-LOX pathway is initiated by the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of various pro-inflammatory leukotrienes. Consequently, inhibiting 5-LOX is a key therapeutic strategy for managing a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.
This compound has emerged as a potent and highly selective inhibitor of 5-LOX. This guide will delve into its specificity in comparison to other well-known 5-LOX inhibitors, Zileuton, REV-5901, and Veliflapon (BAY X 1005).
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of this compound and other selected compounds against 5-lipoxygenase and other related enzymes. The data highlights the selectivity profile of each inhibitor.
| Inhibitor | 5-LOX IC50 | 12-LOX IC50 | 15-LOX IC50 | Cyclooxygenase (COX) Inhibition | Source |
| This compound | Potent Inhibition (>90% at 3 µM) | No significant inhibition | No significant inhibition | Not reported | [1] |
| Zileuton | 0.3 - 0.9 µM | > 100 µM | > 100 µM | Little to no inhibition up to 100 µM | [2] |
| REV-5901 | ~2.5 - 13.5 µM | Not reported | Not reported | No inhibition of COX or thromboxane synthetase up to 50 µM | [3][4] |
| Veliflapon (BAY X 1005) | 0.021 - 0.22 µM | No effect | Not reported | No effect | [2][5] |
Note: The IC50 values can vary depending on the experimental conditions, such as the enzyme source, substrate concentration, and assay method.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to determine the specificity of 5-LOX inhibitors.
5-Lipoxygenase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the activity of purified or partially purified 5-LOX.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 0.1 mM EDTA)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), by measuring the increase in absorbance at 234 nm over time.[4]
-
Calculate the rate of reaction for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Lipoxygenase Activity Assay
This assay assesses the ability of an inhibitor to block 5-LOX activity within a cellular context, providing insights into its cell permeability and effectiveness in a more physiological environment.
Materials:
-
Cell line expressing 5-lipoxygenase (e.g., rat basophilic leukemia cells or human polymorphonuclear leukocytes)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis
-
Test inhibitor
-
Method for quantifying leukotriene B4 (LTB4) or other 5-LOX products (e.g., ELISA or LC-MS/MS)
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and subsequent activation of the 5-LOX pathway.
-
After incubation, collect the cell supernatant.
-
Quantify the amount of a specific 5-LOX product, such as LTB4, in the supernatant using a suitable analytical method.
-
Determine the IC50 value by plotting the percentage of inhibition of LTB4 production against the inhibitor concentration.[2]
Mandatory Visualizations
5-Lipoxygenase Signaling Pathway
Caption: The 5-lipoxygenase pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for determining the selectivity profile of a lipoxygenase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A63162 and MK-886: 5-Lipoxygenase Pathway Inhibitors
In the landscape of inflammatory research and drug development, the 5-lipoxygenase (5-LO) pathway, responsible for the synthesis of pro-inflammatory leukotrienes, remains a critical target. This guide provides a detailed comparative analysis of two prominent inhibitors of this pathway: A63162, a direct inhibitor of 5-lipoxygenase, and MK-886, an inhibitor of the 5-lipoxygenase-activating protein (FLAP). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms and experimental profiles of these two compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and MK-886, highlighting their different primary targets and inhibitory concentrations.
| Parameter | This compound | MK-886 |
| Primary Target | 5-Lipoxygenase (5-LO) | 5-Lipoxygenase-Activating Protein (FLAP) |
| IC50 for Primary Target | ~1 µM (5-LO inhibition)[1] | 30 nM (FLAP inhibition)[2] |
| IC50 for Leukotriene Biosynthesis | Not explicitly found | 3 nM (in intact leukocytes)[2] |
| IC50 for Leukotriene Biosynthesis (Whole Blood) | Not explicitly found | 1.1 µM (in human whole blood)[2] |
| Other Reported Activities | Specific 5-LO inhibitor | PPARα antagonist, induces apoptosis[2], inhibits COX-1[3] |
Mechanism of Action and Signaling Pathways
This compound and MK-886 inhibit the 5-lipoxygenase pathway through distinct mechanisms, targeting different key components of the leukotriene biosynthesis cascade.
This compound acts as a direct inhibitor of the 5-lipoxygenase enzyme. 5-LO is responsible for the initial steps in the conversion of arachidonic acid into leukotrienes. By directly binding to and inhibiting 5-LO, this compound prevents the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.
MK-886 , in contrast, does not directly interact with the 5-lipoxygenase enzyme in cell-free systems[4]. Instead, it targets the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for leukotriene synthesis in intact cells[5][6]. FLAP is believed to function by binding arachidonic acid and presenting it to 5-lipoxygenase. MK-886 binds to FLAP, which in turn prevents the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane, a crucial step for its activation and subsequent leukotriene synthesis[4][7].
The following diagrams illustrate the distinct points of inhibition for this compound and MK-886 within the 5-lipoxygenase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A-63162: A 5-Lipoxygenase Inhibitor with Limited Publicly Available Efficacy Data
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of therapeutic compounds is paramount. This guide seeks to provide a comprehensive comparison of A-63162, a known 5-lipoxygenase (5-LOX) inhibitor, with other relevant alternatives. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific efficacy data for A-63162, preventing a direct, data-driven comparison at this time.
A-63162 is identified as a 5-lipoxygenase inhibitor, placing it in a class of compounds that target the inflammatory pathway mediated by leukotrienes. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular diseases. By inhibiting this enzyme, compounds like A-63162 have the potential to mitigate the inflammatory responses characteristic of these conditions.
The 5-Lipoxygenase Pathway: A Target for Anti-Inflammatory Therapy
To provide context for the therapeutic potential of 5-LOX inhibitors, the following diagram illustrates the signaling pathway they target.
A-63162: A Focused Look at 5-Lipoxygenase Inhibition and Potential Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides a comparative analysis of A-63162, a known 5-lipoxygenase (5-LOX) inhibitor, against other key enzymes in the arachidonic acid cascade. Due to the limited availability of public data on A-63162, this guide utilizes data from the well-characterized 5-LOX inhibitor, Zileuton, as a representative example to illustrate the principles of assessing enzyme cross-reactivity.
A-63162 has been identified as a specific inhibitor of 5-lipoxygenase, an enzyme pivotal in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] Its inhibitory action on 5-LOX has been demonstrated by its ability to suppress leukotriene B4 (LTB4) synthesis in equine blood mononuclear cells stimulated with the calcium ionophore A23187.[1] This targeted activity makes A-63162 a valuable tool for investigating the role of the 5-LOX pathway in various physiological and pathological processes.
Comparative Enzyme Inhibition Profile
To objectively assess the selectivity of a 5-LOX inhibitor, it is crucial to evaluate its activity against other related enzymes involved in arachidonic acid metabolism, primarily other lipoxygenases (e.g., 12-LOX and 15-LOX) and cyclooxygenases (COX-1 and COX-2). The following table presents a typical comparative inhibition profile, using data for the well-studied 5-LOX inhibitor Zileuton as a reference.
| Enzyme Target | A-63162 IC50 (µM) | Zileuton IC50 (µM)[2] |
| 5-Lipoxygenase (5-LOX) | Data not available | 0.3 - 0.9 |
| 12-Lipoxygenase (12-LOX) | Data not available | > 100 |
| 15-Lipoxygenase (15-LOX) | Data not available | > 100 |
| Cyclooxygenase-1 (COX-1) | Data not available | > 100 |
| Cyclooxygenase-2 (COX-2) | Data not available | > 100 |
Table 1: Comparative IC50 values. The table illustrates the inhibitory potency (IC50) of a selective 5-LOX inhibitor against key enzymes in the arachidonic acid pathway. Lower IC50 values indicate higher potency.
The 5-Lipoxygenase Signaling Pathway
A-63162 exerts its effects by targeting a key step in the 5-lipoxygenase signaling pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is an unstable intermediate that is further metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of various leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.
Figure 1. The 5-Lipoxygenase Signaling Pathway. This diagram illustrates the enzymatic cascade leading to the production of pro-inflammatory leukotrienes from arachidonic acid, highlighting the central role of 5-lipoxygenase, the target of A-63162.
Experimental Protocols
The determination of an inhibitor's cross-reactivity is a critical step in its characterization. Below are generalized protocols for assessing the inhibitory activity against 5-lipoxygenase and cyclooxygenase enzymes.
5-Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of 5-LOX, typically by quantifying the production of its downstream products.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
A-63162 or other test compounds
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Calcium chloride
-
ATP
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or high-performance liquid chromatography (HPLC) system for product detection.
Procedure:
-
Prepare a reaction mixture containing assay buffer, calcium chloride, and ATP.
-
Add the test compound (A-63162) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding purified 5-lipoxygenase.
-
Incubate the mixture for a defined period at 37°C.
-
Start the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further period at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of LTB4 produced using an ELISA kit or other downstream products using HPLC.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Figure 2. Workflow for 5-LOX Inhibition Assay. This diagram outlines the key steps involved in determining the inhibitory activity of a compound against 5-lipoxygenase.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
To assess cross-reactivity, the inhibitory effect on COX enzymes is measured, often by quantifying prostaglandin E2 (PGE2) production.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
A-63162 or other test compounds
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Heme and a reducing agent (e.g., glutathione)
-
ELISA kit for PGE2 or HPLC system.
Procedure:
-
Prepare separate reaction mixtures for COX-1 and COX-2 containing assay buffer, heme, and a reducing agent.
-
Add the test compound (A-63162) at various concentrations to each reaction mixture.
-
Pre-incubate the enzyme (either COX-1 or COX-2) with the test compound for a defined period at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an ELISA kit or HPLC.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Conclusion
References
A Comparative Guide to 5-Lipoxygenase Inhibitors: Zileuton (A-64077) vs. Novel Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. Inhibition of 5-LOX presents a promising therapeutic strategy for these disorders. This guide provides a comparative analysis of the well-established 5-LOX inhibitor, Zileuton (formerly known as A-64077), against a selection of novel 5-lipoxygenase inhibitors.
Initial searches for the compound "A63162" yielded limited publicly available data, insufficient for a comprehensive comparative analysis. A 1992 study described A-63162 as a specific 5-lipoxygenase inhibitor and detailed its effects on equine mononuclear cell proliferation and leukotriene B4 synthesis.[1] However, the lack of extensive and recent experimental data on this compound necessitates a pivot to a more data-rich comparison. Therefore, this guide will focus on Zileuton, a structurally related and extensively studied 5-LOX inhibitor from the same era of development by Abbott Laboratories, and compare it with emerging novel inhibitors.
Mechanism of Action of 5-Lipoxygenase Inhibitors
5-lipoxygenase is a non-heme iron-containing enzyme that catalyzes the first two steps in the conversion of arachidonic acid to bioactive leukotrienes. The general mechanism of action for most 5-LOX inhibitors involves either direct interaction with the enzyme's active site or interference with its activation. Inhibitors can be broadly classified as redox-type, non-redox-type, or allosteric modulators.
Comparative Performance Data
The following table summarizes key quantitative data for Zileuton and selected novel 5-lipoxygenase inhibitors. This data is compiled from various preclinical and clinical studies and is intended for comparative purposes.
| Inhibitor | Target | IC50 Value | Cell-Based Assay | Animal Model | Reference |
| Zileuton (A-64077) | 5-Lipoxygenase | 0.5 - 1.0 µM | Inhibition of LTB4 production in human whole blood | Reduction of bronchoconstriction in asthmatic models | [2] |
| Licofelone | 5-LOX/COX | 0.2 µM (5-LOX) | Inhibition of LTB4 and PGE2 synthesis | Anti-inflammatory effects in arthritis models | [3] |
| VIA-2291 | 5-Lipoxygenase | Not specified | 92.8% inhibition of LTB4 activity in patients | Reduction of vascular inflammation in post-ACS patients | [4] |
| A-69412 | 5-Lipoxygenase | 8.9 µM | Inhibition of LTB4 formation in human PMNLs | Inhibition of leukotriene production in a rat anaphylaxis model | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of 5-lipoxygenase and the general approach to evaluating its inhibitors, the following diagrams are provided.
References
- 1. Inhibition of equine mononuclear cell proliferation and leukotriene B4 synthesis by a specific 5-lipoxygenase inhibitor, A-63162 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Zileuton (A-64077) on the 5-lipoxygenase activity of human whole blood ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the search for novel 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2 randomized, double-blind, placebo-controlled study of the effect of VIA-2291, a 5-lipoxygenase inhibitor, on vascular inflammation in patients after an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Reproducibility of A63162 Experimental Data: A Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility of experimental data is a cornerstone of scientific advancement. This guide provides a comparative analysis of the 5-lipoxygenase (5-LOX) inhibitor A63162, with a focus on its experimental data, alongside other alternative inhibitors. The information is presented to facilitate an objective evaluation of its performance and to provide detailed methodologies for key experiments.
Comparative Analysis of 5-Lipoxygenase Inhibitors
The inhibitory activity of this compound and its alternatives against 5-lipoxygenase is a key measure of their potency. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.[1][2][3][4] The following table summarizes the available IC50 values for this compound and other commonly studied 5-LOX inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Target | Assay Type | IC50 Value (µM) | Reference |
| This compound | 5-Lipoxygenase | Cell-based fluorescence assay | Not explicitly stated, but showed significant inhibition at concentrations ≥ 1 µM | Sveinbjörnsson et al., 2008[5] |
| Zileuton | 5-Lipoxygenase | Rat basophilic leukemia cell supernatant | 0.5 | Carter et al., 1991[6] |
| Zileuton | 5-Lipoxygenase | Rat polymorphonuclear leukocytes (PMNL) | 0.3 | Carter et al., 1991[6] |
| Zileuton | 5-Lipoxygenase | Human polymorphonuclear leukocytes (PMNL) | 0.4 | Carter et al., 1991[6] |
| Zileuton | 5-Lipoxygenase | Human whole blood | 0.9 | Carter et al., 1991[6] |
| AA-861 | 5-Lipoxygenase | Capan-2 cell viability assay | 57 | Fischer et al., 2013[1] |
| BWA4C | 5-Lipoxygenase | Capan-2 colony formation assay | 13 | Fischer et al., 2013[1] |
| CJ-13,610 | 5-Lipoxygenase | Capan-2 cell viability assay | >100 | Fischer et al., 2013[1] |
| Rev-5901 | 5-Lipoxygenase | Capan-2 cell viability assay | 76 | Fischer et al., 2013[1] |
| MK-886 | 5-Lipoxygenase Activating Protein (FLAP) | Capan-2 cell viability assay | 37 | Fischer et al., 2013[1] |
Signaling Pathway of 5-Lipoxygenase
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory response. It involves the conversion of arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation.[7][8][9][10][11][12] The activation of 5-LOX is initiated by various stimuli, leading to the translocation of the enzyme to the nuclear membrane where it interacts with the 5-lipoxygenase-activating protein (FLAP).[7][8] This interaction is essential for the subsequent enzymatic reactions. 5-LOX catalyzes the initial oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to the unstable epoxide, leukotriene A4 (LTA4).[10][11][13] LTA4 can then be further metabolized to leukotriene B4 (LTB4) by LTA4 hydrolase or to cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[7][8][10][11]
References
- 1. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probiologists.com [probiologists.com]
- 11. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A63162 head-to-head with other anti-inflammatory compounds
A Head-to-Head Examination of Efficacy and Mechanism of Action
In the landscape of anti-inflammatory therapeutics, a thorough understanding of the comparative efficacy and underlying mechanisms of various compounds is paramount for researchers and drug development professionals. This guide provides a detailed comparison of selected anti-inflammatory agents, presenting key experimental data, outlining methodologies, and visualizing critical signaling pathways.
Initial Research Note on Compound A63162
Initial searches for a specific anti-inflammatory compound designated "this compound" did not yield sufficient public data to perform a comprehensive head-to-head analysis as requested. The available information is limited to a commercially available compound, "Anti-inflammatory agent 63" (CAS No. 2347694-79-3), which may be related to the requested substance. This agent has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with a reported EC50 of 5.33±0.57 μM[1]. However, the lack of further published data on its broader mechanism of action, in vivo efficacy, and comparative studies with other anti-inflammatory drugs prevents the creation of a detailed comparison guide for this specific compound.
Therefore, this guide will proceed with a comparative analysis of three well-characterized anti-inflammatory drugs, demonstrating the requested format and depth of information: Ibuprofen (a non-selective COX inhibitor), Celecoxib (a selective COX-2 inhibitor), and Adalimumab (a TNF-α inhibitor).
Comparative Efficacy of Selected Anti-Inflammatory Compounds
The following table summarizes the key efficacy parameters of Ibuprofen, Celecoxib, and Adalimumab in relevant in vitro and in vivo models of inflammation.
| Compound | Target(s) | In Vitro Potency (IC50) | In Vivo Efficacy Model | Key Findings |
| Ibuprofen | COX-1 and COX-2 | COX-1: ~5 µM COX-2: ~10 µM | Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw swelling. |
| Celecoxib | COX-2 | COX-1: >100 µM COX-2: ~0.04 µM | Collagen-induced arthritis in mice | Significant reduction in arthritis severity scores and joint inflammation. |
| Adalimumab | TNF-α | TNF-α neutralization: ~0.1 nM | Murine model of rheumatoid arthritis | Prevention of joint erosion and preservation of joint architecture. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols referenced in this guide.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Ibuprofen, Celecoxib) in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of PGE2 production (IC50) is calculated.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The test compound (e.g., Ibuprofen) is administered orally at various doses.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw induces a localized inflammatory response.
-
Edema Measurement: Paw volume is measured at specific time points post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema by the test compound is calculated relative to a vehicle-treated control group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of the compared compounds are mediated through distinct signaling pathways.
The Cyclooxygenase (COX) Pathway
Ibuprofen and Celecoxib both target the COX pathway, which is responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation. Ibuprofen non-selectively inhibits both COX-1, which has housekeeping functions, and COX-2, which is induced during inflammation. In contrast, Celecoxib selectively inhibits COX-2, which is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.
TNF-α Signaling Pathway
Adalimumab is a monoclonal antibody that targets Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. By binding to TNF-α, Adalimumab prevents it from interacting with its receptors (TNFR1 and TNFR2) on the surface of cells. This blockade inhibits the downstream signaling cascade that leads to the expression of other inflammatory mediators and cell survival signals.
This guide provides a framework for comparing anti-inflammatory compounds. A comprehensive evaluation would require a broader range of experimental data, including dose-response studies, pharmacokinetic and pharmacodynamic profiling, and safety assessments.
References
Safety Operating Guide
Proper Disposal of A63162: A Guide for Laboratory Professionals
Precise procedures for the disposal of the specific chemical A63162 are contingent on its definitive hazardous properties, which must be ascertained from the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary document containing critical information regarding handling, storage, and disposal. In the absence of an SDS for this compound, this guide provides a framework for the proper disposal of laboratory chemical waste, grounded in established safety protocols.
I. Pre-Disposal and Waste Minimization
Before commencing any experimental work that will generate waste, it is crucial to have a disposal plan in place.[1] A key aspect of responsible chemical management is waste minimization. Laboratories can achieve this by:
-
Ordering only the necessary quantities of chemicals.[2]
-
Maintaining a current inventory of all chemicals.[2]
-
Exploring the use of less hazardous substitute chemicals when feasible.[2]
-
Implementing experiments on a smaller scale to reduce the volume of waste produced.[2]
II. Step-by-Step Disposal Protocol
Step 1: Waste Identification and Characterization
The initial and most critical step is to determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3] The SDS for this compound will provide specific details on these properties.
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1] Different categories of chemical waste should never be mixed in the same container.[1] Common segregation categories include:
-
Halogenated Solvents (e.g., chloroform, methylene chloride)[4]
-
Non-Halogenated Solvents (e.g., ethanol, acetone, xylene)[4]
-
Solid Chemical Waste (e.g., contaminated gloves, towels)[4]
Step 3: Container Selection and Labeling
Waste must be collected in containers that are compatible with their contents.[1] For instance, acids should not be stored in metal containers.[5] All waste containers must be clearly labeled with their contents.[4] The label should indicate that the container holds "Hazardous Waste" and specify the hazards of the contents.[6]
Step 4: Accumulation and Storage
Waste containers should be kept closed except when adding waste.[1][6] They should be stored in a designated satellite accumulation area that is at or near the point of generation.[2][7] This area should be away from heat and sparks and should not obstruct any exit paths.[7]
Step 5: Disposal through a Licensed Facility
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9] Never pour hazardous chemicals down the drain.[2]
III. Quantitative Data and Container Management
The following table outlines common types of waste and their appropriate containers:
| Waste Type | Recommended Container |
| Liquid Waste | Appropriate plastic or glass containers with secure, screw-on caps.[2][4] |
| Solid Waste | Labeled bags or drums for contaminated lab equipment and supplies.[4] |
| Empty Containers | Containers that held acutely hazardous waste require triple rinsing before they can be considered non-hazardous.[1][8] The rinsate must be collected and treated as hazardous waste.[1][8] |
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of a chemical like this compound is illustrated in the diagram below. This workflow emphasizes the decision-making process based on the chemical's properties as detailed in its Safety Data Sheet.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ehs.utexas.edu [ehs.utexas.edu]
- 4. geo.utexas.edu [geo.utexas.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste | Montana DEQ [deq.mt.gov]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling A63162
For researchers, scientists, and drug development professionals working with the 5-lipoxygenase (5-LOX) inhibitor A63162 (CAS Number: 111525-11-2), this document provides crucial, immediate safety and logistical information. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your experimental outcomes.
Immediate Safety and Handling Protocols
This compound is a chemical reagent intended for research use only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling laboratory chemicals of this nature should be strictly followed. The following recommendations are based on general laboratory safety principles and information for similar chemical compounds.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes. A face shield should be used when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A full-length lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Emergency First Aid Measures
In the event of accidental exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are essential for maintaining its stability and ensuring a safe laboratory environment.
Storage and Handling
| Condition | Specification |
| Storage Temperature | Store at -20°C for long-term storage. |
| Storage Conditions | Keep container tightly sealed in a dry, cool, and well-ventilated place. Protect from light. |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in a chemical fume hood. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Materials (e.g., gloves, pipette tips) | Collect in a designated, sealed container and dispose of as hazardous chemical waste. |
| Empty Containers | Rinse thoroughly and dispose of according to institutional guidelines for chemically contaminated containers. |
Experimental Protocols
This compound is utilized as a specific inhibitor of 5-lipoxygenase (5-LOX) in various experimental settings. Below is a detailed methodology for a common cell-based assay to screen for 5-LOX inhibition.
Cell-Based Fluorescence Assay for 5-LOX Inhibition
This protocol is adapted from studies demonstrating the use of this compound to inhibit 5-LOX activity in a cellular context.[1][2]
Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase activity in a cell-based system.
Materials:
-
HEK 293 cells stably expressing 5-LOX (HEK/5-LOX cells)
-
Cell culture medium (e.g., RPMI 1640) with appropriate supplements
-
This compound (test inhibitor)
-
NDGA (a general LOX inhibitor, as a positive control)
-
Arachidonic Acid (AA)
-
Calcium Chloride (CaCl2)
-
ATP
-
Phosphate-Buffered Saline (PBS)
-
96-well microtiter plates
Procedure:
-
Cell Seeding:
-
Seed HEK/5-LOX cells in a 96-well microtiter plate at a density of 1 x 10^5 cells/mL (100 µL per well).
-
Incubate for 48 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound in the appropriate buffer.
-
Pre-incubate the cells with the different concentrations of this compound for 10 minutes on ice.
-
-
Enzyme Activity Assay:
-
Prepare a reaction buffer containing 2.5 mM CaCl2 and 2 mM ATP in PBS.
-
Add the reaction buffer to the cells.
-
Initiate the lipoxygenase reaction by adding arachidonic acid (AA) at a final concentration of 70 µM.
-
Incubate at 37°C for 15 minutes.
-
-
Termination and Analysis:
Visualizing the 5-LOX Signaling Pathway
To understand the mechanism of action of this compound, it is crucial to visualize its target, the 5-lipoxygenase signaling pathway. This pathway is a key component of the inflammatory response.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
